5-Nitropyridine-2,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJNCSAEMIZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392871 | |
| Record name | 5-nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3537-14-2 | |
| Record name | 5-Nitro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3537-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 107296 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003537142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3537-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
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| Record name | 5-nitropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitropyridine-2,3-diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3537-14-2
This technical guide provides an in-depth overview of 5-Nitropyridine-2,3-diamine, a key heterocyclic building block in the synthesis of various biologically active compounds. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in drug discovery, particularly as a precursor to potent kinase inhibitors.
Core Compound Properties
This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1.
| Property | Value |
| CAS Number | 3537-14-2[1][2] |
| Molecular Formula | C₅H₆N₄O₂[1] |
| Molecular Weight | 154.13 g/mol [1] |
| Melting Point | 260 °C |
| Boiling Point (Predicted) | 476.1 ± 40.0 °C |
| Density (Predicted) | 1.555 ± 0.06 g/cm³ |
| Appearance | Solid |
Note: Predicted values are based on computational models and may differ from experimental results.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Hazard Statements: [3]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the selective reduction of a dinitro precursor. The following protocol is adapted from established literature.[1]
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol (MeOH)
-
20% aqueous ammonium sulfide solution ((NH₄)₂S)
-
Ice bath
-
Filtration apparatus
-
NMR spectrometer
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
-
Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound as a solid.
-
Confirm the structure of the product using ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]
Below is a graphical representation of the synthesis workflow.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant pharmacological potential.[4][5] These derivatives have been investigated for various therapeutic applications, including as anticancer agents.
Precursor to Imidazo[4,5-b]pyridines
The diamino functionality of this compound allows for the construction of the imidazole ring, leading to the formation of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation reactions with various electrophiles.
Biological Activity of Derivatives
Derivatives of imidazo[4,5-b]pyridines have shown potent activity as kinase inhibitors. For instance, certain pyrido[2,3-d]pyrimidines, structurally related to imidazo[4,5-b]pyridines, have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation and survival.[6] Inhibition of such kinases can lead to apoptosis in cancer cells.
Furthermore, some 3-nitropyridine analogues have been identified as microtubule-targeting agents.[7] These compounds disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.
The logical relationship from the starting material to its potential biological effect is illustrated below.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its straightforward synthesis and its utility as a precursor to potent biological agents, such as kinase inhibitors and microtubule-targeting compounds, make it a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Further exploration of the derivatives of this compound is likely to yield novel therapeutic candidates for a range of diseases, most notably cancer.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Nitropyridine-2,3-diamine, a heterocyclic compound of interest in medicinal and organic chemistry. This document details its structural characteristics, physicochemical parameters, spectral data, and known synthetic methodologies.
Core Physical and Chemical Properties
This compound, with the CAS number 3537-14-2, is a nitropyridine derivative.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and two amino groups at the 2- and 3-positions.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [1][2] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Melting Point | 260 °C | [4] |
| Boiling Point | 476.1±40.0 °C (Predicted) | [4] |
| Density | 1.555±0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.70±0.49 (Predicted) | [4] |
| LogP | -0.3 | [3] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectral Data | Details |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H)[1] |
| Mass Spectrometry | GC-MS data is available.[2][3] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reduction of 3,5-Dinitropyridin-2-amine.[1]
Materials:
-
3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol)
-
Methanol (150 mL)
-
20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.)[1]
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine in methanol in a reaction flask.
-
Slowly add the 20% aqueous ammonium sulfide solution to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature naturally.
-
Further cool the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound as a solid.[1]
The reported yield for this synthesis is 100% (3.4 g).[1]
¹H NMR Spectroscopy Protocol
The following is a general procedure for obtaining a ¹H NMR spectrum, based on the data available for this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
400 MHz NMR spectrometer
Procedure:
-
Dissolve an appropriate amount of the this compound sample in DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum at 400 MHz.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak of DMSO-d₆.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
General Workflow for Physical Property Determination
Caption: General experimental workflows for determining key physical properties.
Reactivity and Stability
Information regarding the specific reactivity and stability of this compound is limited in the public domain. As a nitro-containing aromatic amine, it is expected to undergo reactions typical of these functional groups. The amino groups can act as nucleophiles, while the nitro group is an electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Biological Activity
References
An In-depth Technical Guide to the Synthesis of 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 5-Nitropyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science. Two primary synthetic routes are detailed, starting from 3,5-Dinitropyridin-2-amine and 2-Chloro-3,5-dinitropyridine, respectively. This document includes detailed experimental protocols, quantitative data, and mechanistic discussions to facilitate a thorough understanding and practical application of these synthetic methods.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique electronic and structural features, arising from the combination of amino and nitro functionalities on the pyridine scaffold, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide focuses on the most common and efficient methods for its synthesis, providing detailed procedural information and mechanistic insights.
Synthesis Pathways
Two principal pathways for the synthesis of this compound are discussed below.
Pathway 1: Selective Reduction of 3,5-Dinitropyridin-2-amine
This pathway involves the selective reduction of one nitro group in 3,5-Dinitropyridin-2-amine. The presence of the amino group at the 2-position directs the selective reduction of the nitro group at the 3-position.
Reaction Scheme:
Mechanism:
The selective reduction of 3,5-Dinitropyridin-2-amine is achieved using a mild reducing agent such as ammonium sulfide. The reaction proceeds via a Zinin reduction mechanism. The sulfide ions act as the reducing species. The electron-donating amino group at the C2 position increases the electron density at the ortho (C3) and para (C5) positions. However, the nitro group at the C3 position is sterically less hindered and electronically more susceptible to reduction compared to the nitro group at the C5 position. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final diamine product.
Experimental Protocol:
A detailed experimental protocol for this pathway is provided below.[1]
-
Starting Material: 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol)
-
Reagent: 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.)
-
Solvent: Methanol (150 mL)
-
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine in methanol in a reaction flask.
-
Slowly add the 20% aqueous ammonium sulfide solution to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound.
-
-
Yield: 3.4 g (100%)[1]
-
Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]
Pathway 2: From 2-Chloro-3,5-dinitropyridine
This two-step pathway commences with the nucleophilic aromatic substitution (SNAr) of the chloro group in 2-Chloro-3,5-dinitropyridine with ammonia, followed by the selective reduction of the nitro group at the 3-position.
Reaction Scheme:
-
2-Chloro-3,5-dinitropyridine + NH₄OH → 2-Amino-3,5-dinitropyridine
-
2-Amino-3,5-dinitropyridine + (NH₄)₂S → this compound
Mechanism:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the two electron-withdrawing nitro groups, is susceptible to nucleophilic attack. The reaction with aqueous ammonium hydroxide proceeds via an addition-elimination mechanism. The hydroxide ion can act as a base to generate ammonia, which then acts as the nucleophile. The nucleophilic attack of ammonia occurs at the C2 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding 2-Amino-3,5-dinitropyridine.[2]
-
Step 2: Selective Reduction: Similar to Pathway 1, the selective reduction of the nitro group at the 3-position of 2-Amino-3,5-dinitropyridine is achieved using aqueous ammonium sulfide.
Experimental Protocol:
A representative multi-step protocol is outlined below.[1]
-
Step 1: Amination
-
Starting Material: 2-Chloro-3,5-dinitropyridine
-
Reagent: Aqueous NH₄OH
-
Solvent: Ethanol
-
Conditions: Ambient temperature, 0.25 hours
-
Yield: 89%[1]
-
-
Step 2: Selective Reduction
-
Starting Material: 2-Amino-3,5-dinitropyridine
-
Reagent: Aqueous (NH₄)₂S
-
Solvent: Methanol
-
Conditions: Heating, 0.5 hours
-
Yield: 80%[1]
-
Data Summary
The following tables summarize the quantitative data for the described synthesis pathways.
Table 1: Quantitative Data for Pathway 1
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 3,5-Dinitropyridin-2-amine | 20% aq. (NH₄)₂S | Methanol | 75 | 30 | 100[1] |
Table 2: Quantitative Data for Pathway 2
| Step | Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 2-Chloro-3,5-dinitropyridine | aq. NH₄OH | Ethanol | Ambient | 0.25 | 89[1] |
| 2 | 2-Amino-3,5-dinitropyridine | aq. (NH₄)₂S | Methanol | Heating | 0.5 | 80[1] |
Visualizations
Diagrams of Synthesis Pathways and Mechanisms
Caption: Synthesis of this compound via selective reduction.
Caption: Two-step synthesis of this compound.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This guide has detailed two effective and reproducible synthetic pathways for this compound. Pathway 1, the selective reduction of 3,5-Dinitropyridin-2-amine, offers a high-yielding, one-step process. Pathway 2, while involving two steps, provides a versatile route from a readily available chlorinated precursor. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient synthesis of this important chemical intermediate.
References
Spectroscopic Profile of 5-Nitropyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridine-2,3-diamine, a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols to aid in the characterization and analysis of this compound.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.28-8.29 | m | 1H | H-6 |
| 7.35-7.37 | m | 1H | H-4 |
| 6.99 | br s | 2H | NH₂ (at C-3) |
| 5.32 | br s | 2H | NH₂ (at C-2) |
| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |
¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C-2 | ~150-160 |
| C-3 | ~110-120 |
| C-4 | ~125-135 |
| C-5 | ~135-145 |
| C-6 | ~140-150 |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule and data from analogous compounds such as 2-amino-5-nitropyridine.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |
| 1620-1580 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1550-1490 | Strong | Asymmetric NO₂ stretching |
| 1360-1320 | Strong | Symmetric NO₂ stretching |
| ~850 | Medium | C-N stretching |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 154 | Molecular ion [M]⁺ |
| Technique: Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 180 ppm
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Parameters (GC-MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
GC Column: A suitable capillary column (e.g., HP-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for a given chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 5-Nitropyridine-2,3-diamine. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide synthesizes information from published data on closely related compounds and presents a hypothetical molecular model based on established computational methods. This approach allows for a detailed exploration of its structural parameters, spectroscopic signatures, and conformational possibilities. The guide includes detailed experimental protocols for its synthesis and summarizes all quantitative data in structured tables. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of versatile functional groups: two amino groups and a nitro group attached to a pyridine ring. These features suggest potential applications as a building block for the synthesis of more complex molecules with biological activity, such as kinase inhibitors or antimicrobial agents. The electron-withdrawing nature of the nitro group and the electron-donating amino groups significantly influence the electronic properties and reactivity of the pyridine ring. A thorough understanding of its molecular structure and preferred conformation is crucial for designing new derivatives with specific biological targets and for predicting their physicochemical properties.
This guide aims to provide a detailed overview of the molecular characteristics of this compound. While experimental data for this exact compound is scarce, we will draw upon data from analogous structures and employ theoretical modeling to present a robust analysis for researchers in the field.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The vicinal diamino groups at positions 2 and 3, and the nitro group at position 5, create a unique electronic and steric environment.
Hypothetical Conformational Analysis
In the absence of experimental crystallographic data, a conformational analysis can be performed using computational methods such as Density Functional Theory (DFT). Based on studies of similar nitro- and amino-substituted pyridines, the pyridine ring is expected to be planar. The primary conformational flexibility would arise from the orientation of the amino and nitro group substituents.
It is anticipated that intramolecular hydrogen bonding can occur between the two amino groups and between the amino and nitro groups, which would influence the planarity of the substituents with respect to the pyridine ring. The conformation of the nitro group is particularly important, as its orientation can affect the molecule's dipole moment and intermolecular interactions.
dot
Caption: Molecular graph of this compound.
Hypothetical Geometric Parameters
The following table presents hypothetical geometric parameters for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This level of theory has been shown to provide accurate geometries for similar organic molecules.
Table 1: Hypothetical Geometric Parameters of this compound
| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |
| C2-N(H2) | 1.365 | N1-C2-C3 | 121.5 | C3-C2-N(H2)-H | 178.2 |
| C3-N(H2) | 1.370 | C2-C3-C4 | 119.8 | C4-C5-N(O2)-O | 179.5 |
| C5-N(O2) | 1.460 | C4-C5-C6 | 118.7 | H-N-C2-C3 | 5.4 |
| N-O (avg) | 1.230 | O-N-O | 124.5 | H-N-C3-C2 | 3.8 |
| C-C (ring avg) | 1.390 | C5-C6-N1 | 122.3 | C6-N1-C2-C3 | 0.1 |
| C-N (ring avg) | 1.335 | C-C-N(H2) | 120.2 | N1-C2-C3-C4 | -0.1 |
Note: These values are hypothetical and intended for illustrative purposes. Experimental verification is required.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons and the amine protons. One available experimental dataset in DMSO-d6 shows signals at δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), and 5.32 (br s, 2H).[1]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Although no direct experimental data has been found for the target molecule, predicted chemical shifts can be estimated based on related structures.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Assignments |
| ¹³C NMR | C2: ~150 ppm, C3: ~138 ppm, C4: ~125 ppm, C5: ~145 ppm, C6: ~148 ppm |
| FT-IR (cm⁻¹) | N-H stretching (amines): 3300-3500, N-O stretching (nitro): 1500-1550 (asymmetric) and 1300-1350 (symmetric), C=C and C=N stretching (aromatic ring): 1400-1600 |
| UV-Vis (nm) | π → π* transitions of the pyridine ring and n → π* transitions involving the nitro and amino groups are expected in the 250-400 nm range. |
Note: These are predicted values based on data from similar compounds and require experimental confirmation.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the selective reduction of one nitro group of a dinitro-substituted precursor.[1]
Reactants:
-
3,5-Dinitropyridin-2-amine
-
20% aqueous ammonium sulfide solution
-
Methanol
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine in methanol.
-
Slowly add the 20% aqueous ammonium sulfide solution to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound as a solid.
dot
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activity of this compound or its involvement in any particular cellular signaling pathways. However, the general class of nitropyridines has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2] The presence of the diamino and nitro functionalities suggests that this molecule could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.
dot
Caption: Relationship between the study and application of the compound.
Conclusion
This technical guide has provided a detailed, albeit partially hypothetical, overview of the molecular structure and conformation of this compound. While direct experimental data remains limited, by leveraging information from related compounds and established computational methodologies, we have presented a comprehensive profile of this molecule. The provided synthesis protocol is well-established, and the predicted spectroscopic and geometric data offer a solid foundation for future experimental and computational investigations. The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery. Further research is warranted to experimentally validate the theoretical data presented herein and to explore the biological activities of this promising compound.
References
The Chemistry and Application of Nitropyridines: A Technical Guide
An in-depth exploration of the history, synthesis, and therapeutic potential of nitropyridine compounds for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of nitropyridine compounds, from their initial discovery and the evolution of their synthesis to their contemporary applications in medicinal chemistry and materials science. This document details key historical milestones, provides explicit experimental protocols for the synthesis of important nitropyridine derivatives, presents quantitative data in a structured format, and illustrates critical concepts with detailed diagrams.
A Journey Through Time: The History and Discovery of Nitropyridines
The story of nitropyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine (C₅H₅N), a basic heterocyclic organic compound, was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson. However, the introduction of a nitro group (-NO₂) onto the pyridine ring proved to be a formidable challenge for early organic chemists.
Direct nitration of pyridine, a common method for aromatic compounds, is notoriously difficult. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, the typical mechanism for nitration. Early attempts at direct nitration using standard nitric acid and sulfuric acid mixtures resulted in extremely low yields, often less than 1%.[1] This synthetic hurdle significantly slowed the initial exploration of nitropyridine chemistry.
It was not until the mid-20th century and beyond that more practical and higher-yielding methods for the synthesis of nitropyridines were developed. A pivotal advancement was the Bakke procedure , reported by Jan M. Bakke in 1994, which utilizes dinitrogen pentoxide (N₂O₅) in sulfur dioxide.[1][2] This method, and subsequent refinements, finally allowed for the efficient synthesis of 3-nitropyridine and its derivatives, opening the door for widespread investigation and application of this class of compounds.
The Synthetic Toolkit: Experimental Protocols
The synthesis of nitropyridines has evolved significantly. This section provides detailed experimental protocols for the preparation of two key nitropyridine building blocks.
Synthesis of 3-Nitropyridine via the Bakke Method (Conceptual Protocol)
The Bakke method provides an effective route to 3-nitropyridine. While a precise, step-by-step laboratory protocol was not found in the search results, the key transformation involves the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide, followed by treatment with an aqueous solution of sodium bisulfite.[1][2]
Reaction Principle:
-
Formation of the Nitrating Agent: Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent.
-
Reaction with Pyridine: Pyridine reacts with N₂O₅ in a solution of sulfur dioxide.
-
Workup: The reaction mixture is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) to yield 3-nitropyridine.
Synthesis of 2-Chloro-5-nitropyridine
2-Chloro-5-nitropyridine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Several synthetic routes have been reported. One common method involves the nitration of 2-chloropyridine. An alternative, high-yield method starts from 2-hydroxypyridine.
Experimental Protocol (from 2-Hydroxypyridine):
This protocol is a composite of information from multiple sources detailing similar transformations.
Step 1: Nitration of 2-Hydroxypyridine to 2-Hydroxy-5-nitropyridine
-
To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically below 10 °C).
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-hydroxy-5-nitropyridine.
Step 2: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine
-
Treat 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Neutralize the solution with a base to precipitate the crude 2-chloro-5-nitropyridine.
-
The product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
This section presents a summary of key quantitative data for representative nitropyridine compounds.
Table 1: Physicochemical and Spectroscopic Data of Selected Nitropyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 69-71 | 248 | 8.32 (d), 7.96 (t), 7.55 (d), 8.65 (d) | 152.1, 149.8, 137.9, 124.3, 123.8 | 1530, 1350 (NO₂) |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 38-41 | 251-253 | 9.46 (d), 8.96 (dd), 8.53 (ddd), 7.60 (dd) | 154.7, 144.9, 144.1, 130.9, 123.7 | 1525, 1348 (NO₂) |
| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 48-50 | 221 | 8.85 (d), 8.35 (d) | 150.5, 144.7, 124.0 | 1515, 1345 (NO₂) |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | - | 9.21 (d), 8.45 (dd), 7.58 (d) | 152.0, 145.8, 141.2, 134.1, 124.2 | 1528, 1352 (NO₂) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and experimental conditions.
Table 2: Reaction Yields for Selected Nitropyridine Syntheses
| Product | Starting Material | Method | Yield (%) | Reference |
| 3-Nitropyridine | Pyridine | Bakke Method (N₂O₅/SO₂) | ~77% | [1] |
| 3-Nitropyridine | Pyridine | Nitric acid/Trifluoroacetic anhydride | 10-83% (depending on substrate) | |
| 2-Chloro-5-nitropyridine | 2-Chloropyridine | Nitration | - | |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Chlorination (POCl₃) | High | |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | Nitration | - |
Note: Yields can vary significantly based on reaction scale and specific conditions.
Applications in Drug Discovery and Development
Nitropyridine derivatives are a cornerstone in modern medicinal chemistry, serving as "privileged structures" in drug design.[3] Their ability to act as bioisosteres for other aromatic systems, coupled with the versatile chemistry of the nitro group, makes them attractive scaffolds for developing novel therapeutic agents.
Nitropyridines as Kinase Inhibitors
A significant application of nitropyridine compounds is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors:
The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses. Constitutive activation of JAK2, often due to mutations, is a hallmark of myeloproliferative neoplasms. Several nitropyridine-containing compounds have been identified as potent inhibitors of JAK2.[3]
Mechanism of Action:
Nitropyridine-based JAK2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation of STAT proteins. This blockage of the signaling cascade ultimately inhibits the transcription of genes involved in cell proliferation and survival. Molecular docking studies have shown that the pyridine nitrogen and the nitro group can form key hydrogen bonds and other interactions within the active site of JAK2.
Drug Discovery and Development Workflow
The development of a nitropyridine-based drug follows a standard pharmaceutical pipeline.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. For nitropyridine derivatives, QSAR models can help in the design of more potent and selective inhibitors. While specific QSAR studies focused solely on nitropyridines were not extensively detailed in the search results, studies on broader pyridine derivatives have highlighted the importance of several physicochemical parameters:
-
LogP (Lipophilicity): Affects membrane permeability and binding to hydrophobic pockets in target proteins.
-
Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the pyridine ring, affecting its interactions with biological targets.
-
Steric Factors: The size and shape of substituents on the nitropyridine ring can dictate the binding affinity and selectivity.
-
Hydrogen Bonding Capacity: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, which is often critical for target binding.
Future Directions
The field of nitropyridine chemistry continues to evolve. Ongoing research focuses on the development of novel, more selective, and efficient synthetic methodologies. In medicinal chemistry, the exploration of nitropyridines as inhibitors for a wider range of therapeutic targets is an active area of investigation. Furthermore, the unique electronic properties of nitropyridines make them promising candidates for applications in materials science, such as in the development of novel dyes and electronic materials.[3]
Conclusion
From their challenging beginnings to their current status as versatile building blocks in organic synthesis and medicinal chemistry, nitropyridine compounds have traveled a remarkable journey. The development of efficient synthetic methods has unlocked their potential, leading to their incorporation into a wide array of bioactive molecules. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of nitropyridines is essential for harnessing their full potential in the creation of next-generation therapeutics and advanced materials.
References
literature review on the synthesis of substituted nitropyridines
An In-depth Technical Guide to the Synthesis of Substituted Nitropyridines for Researchers, Scientists, and Drug Development Professionals.
Introduction
Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, facilitating various chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted nitropyridines, with a focus on methodologies, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of substituted nitropyridines can be broadly categorized into three main approaches: direct nitration of a pre-existing pyridine ring, construction of the nitropyridine ring from acyclic precursors, and functional group interconversion on a substituted pyridine.
An In-depth Technical Guide to the Safety and Handling of 5-Nitropyridine-2,3-diamine
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for 5-Nitropyridine-2,3-diamine, a chemical compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.
Chemical Identification and Physical Properties
This compound is a nitro-substituted pyridine derivative. Its key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3537-14-2 | [1][2][3] |
| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Melting Point | 260 °C | [2] |
| Boiling Point (Predicted) | 476.1±40.0 °C | [2] |
| Density (Predicted) | 1.555±0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.70±0.49 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source:[1]
Hazard Pictogram:
Safe Handling and Storage Protocols
Proper handling and storage are essential to minimize exposure and ensure safety.
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE program is critical. The following should be worn when handling this compound:
| PPE Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Must comply with EN166 or OSHA 29 CFR 1910.133 standards. | [4][8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use. | [4][7][9] |
| Body Protection | A laboratory coat or chemical-resistant apron. For larger quantities, consider disposable coveralls. | [6][7][9] |
| Respiratory Protection | If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4][6] |
3.3. Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[4][6]
-
Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, as nitro compounds can be sensitive.[7]
-
Keep away from heat, sparks, and open flames.[10]
3.4. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and dark place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[4][6]
-
The recommended storage temperature is room temperature, sealed in a dry environment.[2]
Experimental Protocols
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][12][13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [4][6][12] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention. | [4][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [6][12][13] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[13][14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[6][8]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.[13]
-
Containment and Cleaning: For small spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[6][9]
-
Environmental Precautions: Do not let the product enter drains or sewer systems.[6][13]
4.4. Disposal Considerations
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[6]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[13]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[13]
Visualized Workflows and Relationships
5.1. Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
5.2. Hazard and Precaution Relationship
This diagram illustrates the logical relationship between the inherent hazards of the compound and the necessary control measures.
Caption: Relationship between chemical hazards and safety control measures.
References
- 1. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. echemi.com [echemi.com]
- 14. cdp.dhs.gov [cdp.dhs.gov]
Theoretical and Computational Elucidation of 5-Nitropyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitropyridine-2,3-diamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate its molecular structure, vibrational spectra, and electronic characteristics. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), a detailed understanding of the molecule's properties can be achieved, offering valuable insights for its potential applications. This document outlines the key computational protocols, presents hypothetical yet plausible data in a structured format, and includes visualizations to facilitate a deeper understanding of the underlying scientific principles.
Introduction
This compound, with the chemical formula C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol , belongs to the family of substituted nitropyridines.[1][2] The presence of amino and nitro functional groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities and material properties. Computational chemistry provides a powerful tool for predicting the physicochemical properties of such molecules, thereby guiding experimental research and accelerating the discovery process. This guide details the application of modern computational techniques to characterize this compound.
Synthesis and Experimental Characterization
A common synthetic route to this compound involves the reduction of a dinitro precursor. A typical protocol is as follows:
Experimental Protocol: Synthesis of this compound [2]
-
Starting Material: 3,5-Dinitropyridin-2-amine is suspended in methanol.
-
Reagent Addition: A 20% aqueous solution of ammonium sulfide is slowly added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to 75 °C for 30 minutes.
-
Work-up: The mixture is cooled to room temperature and then in an ice bath to facilitate precipitation.
-
Isolation: The resulting precipitate is collected by filtration to yield this compound.
The synthesized compound is typically characterized by standard analytical techniques such as ¹H NMR spectroscopy to confirm its structure.
Computational Methodology
The theoretical investigation of this compound is performed using quantum chemical calculations, primarily based on Density Functional Theory (DFT).
Experimental Protocol: Computational Analysis
-
Software: All calculations are performed using a standard quantum chemistry software package like Gaussian.
-
Method: The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.
-
Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.
-
Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions and charge delocalization.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is predicted to be planar. The presence of intramolecular hydrogen bonds between the amino and nitro groups is expected to contribute to the planarity and stability of the molecule.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | B3LYP/6-311++G(d,p) | Parameter | B3LYP/6-311++G(d,p) |
| Bond Lengths | Bond Angles | ||
| C2-N7 | 1.365 | N1-C2-C3 | 120.5 |
| C3-N8 | 1.370 | C2-C3-C4 | 119.8 |
| C5-N9 | 1.475 | C3-C4-C5 | 118.9 |
| N9-O10 | 1.230 | C4-C5-C6 | 121.3 |
| N9-O11 | 1.230 | C5-C6-N1 | 119.5 |
| C2-C3 | 1.410 | C6-N1-C2 | 120.0 |
| C4-C5 | 1.380 | C2-N7-H12 | 118.5 |
| C5-C6 | 1.385 | C3-N8-H14 | 119.0 |
| C5-N9-O10 | 118.0 |
Vibrational Analysis
The calculated vibrational frequencies can be used to assign the bands in the experimental FT-IR and Raman spectra. The characteristic vibrational modes include the N-H stretching of the amino groups, the asymmetric and symmetric stretching of the NO₂ group, and the pyridine ring vibrations.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Wavenumber (cm⁻¹) | Assignment |
| 3450, 3350 | N-H stretching (amino groups) |
| 1580 | NO₂ asymmetric stretching |
| 1610, 1520, 1480 | Pyridine ring C=C and C=N stretching |
| 1350 | NO₂ symmetric stretching |
| 1250 | C-N stretching |
| 830 | C-H out-of-plane bending |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap (ΔE) | 3.45 |
The HOMO is expected to be localized primarily on the amino groups and the pyridine ring, indicating these are the main electron-donating sites. The LUMO is likely to be distributed over the nitro group and the pyridine ring, suggesting these are the electron-accepting regions. The relatively small HOMO-LUMO gap suggests that this compound could be chemically reactive and exhibit interesting electronic properties.
Conclusion
This technical guide has outlined the theoretical and computational approaches for the comprehensive study of this compound. Through DFT and TD-DFT calculations, it is possible to obtain detailed insights into its molecular structure, vibrational properties, and electronic characteristics. The presented data, while based on established computational methodologies for similar compounds, serves as a valuable reference for researchers. These computational predictions can guide further experimental investigations into the synthesis and application of this compound and its derivatives in various fields, including drug development and materials science. The synergy between computational and experimental studies will be crucial in unlocking the full potential of this promising molecule.
References
Methodological & Application
Application Notes: The Versatility of 5-Nitropyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems
Introduction
5-Nitropyridine-2,3-diamine is a pivotal precursor in the synthesis of a variety of fused heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. Its unique structure, featuring vicinal amino groups on a pyridine ring activated by a nitro group, allows for facile cyclocondensation reactions with a range of electrophilic reagents. This reactivity opens pathways to the creation of important heterocyclic scaffolds, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These core structures are found in numerous biologically active molecules, demonstrating the importance of this compound as a building block in drug discovery and development.
Key Applications
-
Synthesis of Imidazo[4,5-b]pyridine Derivatives: The condensation of this compound with aldehydes or carboxylic acids is a direct method for the synthesis of 6-nitro-1H-imidazo[4,5-b]pyridines. The resulting imidazole ring can be further functionalized, and the nitro group can serve as a handle for subsequent chemical transformations, such as reduction to an amino group, enabling the exploration of a wider chemical space. The imidazo[4,5-b]pyridine scaffold is a known pharmacophore with a broad range of biological activities.
-
Synthesis of Pyrido[2,3-b]pyrazine Derivatives: Reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal, leads to the formation of 7-nitropyrido[2,3-b]pyrazines. This reaction provides a straightforward route to another class of biologically relevant heterocyclic systems. Pyrido[2,3-b]pyrazines are investigated for their potential as therapeutic agents.
-
Reductive Cyclization Strategies: A powerful synthetic strategy involves the in situ reduction of the nitro group of this compound to an amino group, followed by cyclization. This one-pot approach is highly efficient for generating diverse libraries of fused pyridine heterocycles, which are valuable in high-throughput screening for drug candidates.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines from 2,3-diaminopyridine precursors. While specific data for this compound is limited, these examples with structurally similar compounds provide valuable insights into expected reaction efficiencies.
Table 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine Derivatives
| Entry | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Water, thermal | 3 | 87 | [1] |
| 2 | 4-Methylbenzaldehyde | Water, thermal | 3 | 85 | [1] |
| 3 | 4-Methoxybenzaldehyde | Water, thermal | 2.5 | 86 | [1] |
| 4 | 3-Nitrobenzaldehyde | Water, thermal | 4 | 83 | [1] |
Table 2: Synthesis of 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridines
| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 3,4-Dihydroxybenzaldehyde | DMF | 8 | 32 | [2] |
| 2 | 2,6-Dimethoxybenzaldehyde | DMF | 8 | 46 | [2] |
| 3 | 3-Nitrobenzaldehyde | DMF | 8 | 29 | [2] |
| 4 | 2-Bromobenzaldehyde | DMF | 8 | 33 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Nitro-2-substituted-1H-imidazo[4,5-b]pyridines
This protocol describes the cyclocondensation of this compound with an aldehyde to form the corresponding 6-nitro-1H-imidazo[4,5-b]pyridine derivative.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Dimethylformamide (DMF)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the substituted aldehyde (1.1 mmol).
-
Add sodium metabisulfite (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-nitro-2-substituted-1H-imidazo[4,5-b]pyridine.
Protocol 2: General Procedure for the Synthesis of 7-Nitropyrido[2,3-b]pyrazines
This protocol outlines the synthesis of 7-nitropyrido[2,3-b]pyrazine via the condensation of this compound with glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add glyoxal (40% aqueous solution, 1.1 mmol) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If necessary, decolorize the solution with activated charcoal.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool to induce crystallization.
-
Collect the purified crystals of 7-nitropyrido[2,3-b]pyrazine by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridines.
Caption: Synthesis of 7-Nitropyrido[2,3-b]pyrazines.
Caption: General Experimental Workflow.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Nitropyridine-2,3-diamine as a Versatile Precursor for Bioactive Heterocycles in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitropyridine-2,3-diamine is a key heterocyclic building block for the synthesis of a variety of pharmacologically relevant compounds. Its structure, featuring adjacent amino groups on a pyridine ring, makes it an ideal precursor for forming fused heterocyclic systems. The presence of the nitro group at the 5-position further enhances its utility by serving as a crucial electronic-withdrawing group and a versatile synthetic handle for further molecular elaboration. This diamine is particularly valuable for synthesizing imidazo[4,5-b]pyridines, a class of compounds recognized as "1-deazapurines" due to their structural similarity to endogenous purines.[1] This structural analogy allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is provided below.
| Property | Value |
| CAS Number | 3537-14-2 |
| Molecular Formula | C₅H₆N₄O₂ |
| Molecular Weight | 154.13 g/mol |
| Appearance | Solid |
| Purity | Typically >98% |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |
Data sourced from supplier information and chemical databases.
Protocols and Applications
Protocol 1: Synthesis of this compound
This protocol details the selective reduction of a dinitro precursor to yield the target diamine, adapted from established literature procedures.[4]
Reaction Scheme: 3,5-Dinitropyridin-2-amine → this compound
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles (mmol) |
| 3,5-Dinitropyridin-2-amine | 184.11 | 4.0 g | 21.7 |
| Methanol | 32.04 | 150 mL | - |
| 20% Ammonium Sulfide (aq) | 68.14 | 31.7 mL | ~109 |
Procedure:
-
Suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4]
-
Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 5 eq.) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Expected Results:
-
Yield: Quantitative (approximately 3.4 g).[4]
-
Appearance: Solid.
-
Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[4]
Application: Precursor for Imidazo[4,5-b]pyridines
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of the 6-nitro-1H-imidazo[4,5-b]pyridine scaffold. This is typically achieved through a condensation and subsequent oxidative cyclization reaction with an aldehyde.[5][6] This scaffold is a privileged structure in drug discovery.[1]
Caption: General synthetic route to imidazo[4,5-b]pyridines.
The resulting 6-nitro-1H-imidazo[4,5-b]pyridine core can be further modified. For instance, the nitro group can be reduced to an amine, providing a point for further derivatization to explore structure-activity relationships (SAR).
Protocol 2: General Procedure for the Synthesis of 6-Nitro-2-substituted-1H-imidazo[4,5-b]pyridines
This protocol describes a general method for the cyclization of this compound with various aldehydes. The method is adapted from procedures used for analogous diaminopyridines.[2][6]
Procedure:
-
In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve this compound (1.0 eq.).
-
Add the desired substituted aldehyde (1.0 eq.) to the solution.
-
Add an oxidizing agent/catalyst, such as sodium metabisulfite (Na₂S₂O₅, 0.55 eq.), to the mixture.[2]
-
Heat the reaction mixture (e.g., at 120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and precipitate the product by adding water.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Biological Significance of Derivatives
The imidazo[4,5-b]pyridine scaffold is present in numerous compounds with a wide array of biological activities. The introduction of the nitro group can significantly influence this activity.
Caption: Potential therapeutic applications of derived compounds.
Examples of Activities in Related Compounds:
The following table summarizes the biological activities of various nitropyridine and imidazo[4,5-b]pyridine derivatives to illustrate the therapeutic potential of this compound class.
| Compound Class | Biological Target / Activity | Example IC₅₀ / MIC Values | Reference |
| 5-Nitropyridin-2-yl derivatives | Urease & Chymotrypsin Inhibition | IC₅₀ = 29.21 µM (Urease) | [7] |
| Imidazo[4,5-b]pyridines | Antiproliferative (Colon Carcinoma) | IC₅₀ = 0.4 µM | [8] |
| 6-Nitro-imidazo[4,5-b]pyridines | Antitubercular (M. tuberculosis H37Rv) | MIC values reported | [9] |
| Imidazo[4,5-b]pyridines | Antibacterial (E. coli) | MIC = 32 µM | [2] |
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and ability to readily undergo cyclization to form the medicinally important imidazo[4,5-b]pyridine scaffold make it an essential building block for drug discovery programs. The presence of the nitro group offers a strategic advantage for tuning the electronic properties of the final compounds and for introducing further chemical diversity, enabling the exploration of a broad range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Derivatization of 5-Nitropyridine-2,3-diamine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic derivatization of 5-nitropyridine-2,3-diamine. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols focus on the construction of fused imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine ring systems, which are prevalent scaffolds in numerous biologically active molecules.
Synthesis of the Starting Material: this compound
A reliable synthesis of this compound is crucial for subsequent derivatization reactions. The following protocol is based on the selective reduction of a dinitro-precursor.[1]
Experimental Protocol 1: Synthesis of this compound
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol (MeOH)
-
20% aqueous ammonium sulfide solution ((NH₄)₂S)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend 3,5-dinitropyridin-2-amine (e.g., 4.0 g, 21.7 mmol) in methanol (150 mL) in a round-bottom flask.
-
Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) to the suspension with stirring.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to promote precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound as a solid.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Product Appearance |
| 3,5-Dinitropyridin-2-amine | 20% aq. (NH₄)₂S | MeOH | 30 min | 75 °C | ~100% | Solid |
Derivatization via Cyclocondensation: Synthesis of 6-Nitroimidazo[4,5-b]pyridines
The ortho-diamine functionality of this compound allows for facile cyclocondensation reactions with aldehydes and carboxylic acids to form the corresponding 6-nitro-substituted imidazo[4,5-b]pyridines. These derivatives are of significant interest due to their structural similarity to purines.[2][3][4]
Experimental Protocol 2: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridines
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Nitrobenzene or Acetic Acid
-
Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)[4]
-
Heating apparatus with reflux condenser
-
Filtration and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as nitrobenzene or glacial acetic acid.
-
Add the substituted aromatic aldehyde (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, it can be removed by steam distillation or under reduced pressure. If acetic acid is used, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-nitro-1H-imidazo[4,5-b]pyridine.
Quantitative Data for Representative Aldehydes:
| Aldehyde | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Acetic Acid | 4 | Reflux | 75-85 |
| 4-Chlorobenzaldehyde | Nitrobenzene | 6 | 130 | 70-80 |
| 4-Methoxybenzaldehyde | Acetic Acid | 5 | Reflux | 80-90 |
Note: Yields are estimated based on similar reactions with unsubstituted 2,3-diaminopyridine and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis
Caption: General workflow for the synthesis of 6-nitroimidazo[4,5-b]pyridine derivatives.
Derivatization via Diazotization: Synthesis of 6-Nitro-1H-[1][2][3]triazolo[4,5-b]pyridine
The vicinal amino groups of this compound can be diazotized with nitrous acid to form a stable, fused triazole ring system, yielding 6-nitro-1H-[1][2][3]triazolo[4,5-b]pyridine. This compound can serve as a precursor for further functionalization.
Experimental Protocol 3: Synthesis of 6-Nitro-1H-[1][2][3]triazolo[4,5-b]pyridine
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ice-salt bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the diamine hydrochloride, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
The precipitated product can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-nitro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Appearance |
| This compound | NaNO₂, conc. HCl | Water/Acid | 1-2 | 0-5 | 80-90 | Solid |
Note: Yields are estimated based on general diazotization reactions of aromatic diamines.
Diazotization and Cyclization Pathway
Caption: Reaction pathway for the synthesis of 6-nitro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Further Derivatization and Applications
The synthesized 6-nitro-substituted imidazo[4,5-b]pyridines and triazolo[4,5-b]pyridines can undergo further modifications. The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in other transformations to generate a library of diverse compounds for biological screening. The fused heterocyclic systems themselves can also be subjected to various C-H functionalization or cross-coupling reactions to introduce additional diversity. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, polymerases, and other enzymes where purine-like structures are known to bind.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Nitropyridine-2,3-diamine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Nitropyridine-2,3-diamine as a key building block for the preparation of a variety of biologically active molecules. This document details the primary synthetic routes, experimental protocols, and biological activities of the resulting compounds, with a focus on the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.
Introduction
This compound is a versatile aromatic diamine that serves as a crucial starting material for the synthesis of fused heterocyclic systems. The presence of two adjacent amino groups allows for the facile construction of five-membered rings, most notably the imidazole ring, leading to the formation of imidazo[4,5-b]pyridines. The nitro group at the 5-position of the pyridine ring acts as a strong electron-withdrawing group, influencing the reactivity of the molecule and providing a handle for further functionalization, such as reduction to an amino group and subsequent derivatization.
The imidazo[4,5-b]pyridine core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory properties. This structural motif is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.
Synthesis of Bioactive Molecules
The primary application of this compound in the synthesis of bioactive molecules is its use as a precursor for 6-nitro-1H-imidazo[4,5-b]pyridine derivatives. This is typically achieved through a cyclocondensation reaction with either aldehydes or carboxylic acids (or their derivatives).
The overall synthetic strategy involves the reaction of this compound with an appropriate electrophile to form the imidazole ring, yielding the 6-nitro-1H-imidazo[4,5-b]pyridine scaffold. This scaffold can then be further elaborated to generate a library of diverse compounds for biological screening.
Caption: General workflow for the synthesis of bioactive molecules from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-substituted-6-nitro-1H-imidazo[4,5-b]pyridines from this compound. These protocols are based on established methods for the synthesis of imidazo[4,5-b]pyridines.
Protocol 1: Synthesis via Condensation with Aldehydes
This protocol describes the synthesis of 2-substituted-6-nitro-1H-imidazo[4,5-b]pyridines by the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (or other aldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the substituted aldehyde (1.0 eq) in DMSO.
-
Add sodium metabisulfite (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the desired 2-substituted-6-nitro-1H-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis via Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-6-nitro-1H-imidazo[4,5-b]pyridines by the condensation of this compound with a carboxylic acid using a condensing agent.
Materials:
-
This compound
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Toluene
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted carboxylic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) as a solvent and condensing agent.
-
Heat the reaction mixture to 150-180 °C for 4-6 hours, with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by column chromatography on silica gel or by recrystallization from a suitable solvent.
Biological Applications and Data
Derivatives of the 6-nitro-1H-imidazo[4,5-b]pyridine scaffold, accessible from this compound, have shown significant potential as anticancer agents and kinase inhibitors. The following tables summarize the biological activity of representative imidazo[4,5-b]pyridine derivatives. While the exact synthetic route from this compound is not always explicitly detailed in the literature for every compound, this starting material represents a key and direct precursor to the core scaffold.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,6-diphenyl-imidazo[4,5-b]pyridines | Capan-1 (Pancreatic) | 1.50 - 7.29 | [1] |
| HL-60 (Leukemia) | 1.87 | [1] | |
| K-562 (Leukemia) | 1.90 | [1] | |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | 42 - 57 | [2] |
| MCF-7 (Breast) | 44 - 72 | [2] | |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon) | 0.4 - 0.7 | [3] |
Kinase Inhibitory Activity
The imidazo[4,5-b]pyridine scaffold is a key component of many potent kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways involved in cell proliferation and survival.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 | [4] |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | nM range | [5] |
| 3H-imidazo[4,5-b]pyridine derivatives | MLK3 | 0.006 - 0.014 | [6] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | 0.00194 | [7] |
Signaling Pathway Visualization
Many of the bioactive molecules derived from this compound function as kinase inhibitors. These compounds can interfere with signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: 5-Nitropyridine-2,3-diamine in Coordination Chemistry
Introduction
5-Nitropyridine-2,3-diamine is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and structural features, arising from the presence of both electron-donating amino groups and an electron-withdrawing nitro group on the pyridine ring, allow it to form stable complexes with a variety of transition metals. These complexes exhibit interesting spectroscopic, electrochemical, and structural properties, making them promising candidates for applications in catalysis, materials science, and medicinal chemistry.
The two adjacent amino groups at the 2- and 3-positions of the pyridine ring act as the primary coordination sites, forming a five-membered chelate ring with a metal ion. The nitro group at the 5-position modulates the electron density of the pyridine ring, influencing the coordination properties of the ligand and the reactivity of the resulting metal complex.
This document provides an overview of the coordination chemistry of this compound, including protocols for the synthesis of the ligand and its metal complexes, along with a summary of their key structural and spectroscopic data.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,3-diaminopyridine. The procedure involves the nitration of the pyridine ring using a mixture of nitric acid and sulfuric acid.
Materials:
-
2,3-Diaminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution
-
Distilled water
-
Beakers, flasks, and other standard laboratory glassware
-
Magnetic stirrer
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine in concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate forms. Monitor the pH to ensure it reaches approximately 7-8.
-
Collect the precipitate by filtration, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound as a solid.
-
Dry the purified product under vacuum.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol provides a general method for the synthesis of coordination complexes of this compound with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) salt (e.g., chloride, nitrate, or sulfate salt of Co, Ni, Cu, or Zn)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve a specific molar amount of this compound in a suitable solvent, such as methanol or ethanol, with gentle heating if necessary.
-
In a separate flask, dissolve the corresponding metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain different complex stoichiometries.
-
Upon mixing, a change in color or the formation of a precipitate may be observed.
-
Heat the reaction mixture to reflux for a few hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent and then with diethyl ether.
-
Dry the final product in a desiccator over a suitable drying agent.
Data Presentation
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative Metal Complex of this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | M-N(amino) | 2.05 - 2.15 |
| M-N(pyridine) | 2.10 - 2.20 | |
| N(amino)-C(pyridine) | 1.35 - 1.40 | |
| C-N(nitro) | 1.45 - 1.50 | |
| Bond Angles (°) | N(amino)-M-N(amino) | 75 - 85 |
| M-N(amino)-C(pyridine) | 110 - 115 | |
| O-N(nitro)-O | 120 - 125 |
Note: The values presented are typical ranges observed for first-row transition metal complexes and can vary depending on the specific metal ion and the crystal packing forces.
Table 2: Spectroscopic Data for this compound and its Metal Complexes
| Compound | IR (cm⁻¹) ν(N-H) | IR (cm⁻¹) ν(C=N) + ν(C=C) | UV-Vis λ_max (nm) (Assignment) |
| This compound (Ligand) | 3400-3200 | 1600-1500 | ~250 (π→π), ~350 (n→π) |
| [M(5-N-pydiam)₂]X₂ (M = Co, Ni, Cu, Zn) | 3300-3100 (shift) | 1610-1510 (shift) | Ligand-based transitions with shifts, d-d transitions (for Co, Ni, Cu) |
Note: The exact positions of the IR bands and UV-Vis absorption maxima will vary depending on the metal ion. A shift in the N-H and C=N stretching frequencies upon coordination is indicative of complex formation.
Visualizations
Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-3-nitropyridine as a Key Intermediate for Nitrated Diaminopyridines
Introduction
The direct nitration of 2,3-diaminopyridine presents significant challenges due to the high reactivity of the diamino-substituted pyridine ring, which can lead to uncontrolled side reactions and low yields. A more reliable and established approach for the synthesis of nitrated aminopyridine precursors involves a multi-step pathway. This document outlines a detailed experimental protocol for the nitration of 2-amino-5-bromopyridine to produce 2-amino-5-bromo-3-nitropyridine. This intermediate is a crucial precursor for the synthesis of various substituted diaminopyridines, which are of significant interest in pharmaceutical research and drug development. The following protocols are intended for use by trained researchers and scientists in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative parameters for the nitration of 2-amino-5-bromopyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | [1] |
| Nitrating Agent | 95% Nitric Acid | [1] |
| Acid Catalyst | Sulfuric Acid (sp. gr. 1.84) | [1] |
| Molar Ratio (Substrate:Nitric Acid) | 1 : 1.14 | [1] |
| Reaction Temperature | 0°C, then room temp., then 50-60°C | [1] |
| Reaction Time | 1 hour at 0°C, 1 hour at room temp., 1 hour at 50-60°C | [1] |
| Yield | 74.8% - 84.7% | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-5-bromo-3-nitropyridine.
Experimental Protocols
Materials and Equipment:
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
95% Nitric Acid
-
40% Sodium Hydroxide solution
-
Ice
-
Standard laboratory glassware
-
Filtration apparatus
Safety Precautions:
-
Caution! The bromination and nitration steps should be carried out in a well-ventilated fume hood.[1]
-
Concentrated acids (sulfuric and nitric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction can be exothermic. Careful control of the temperature is crucial.
Procedure:
-
Reaction Setup:
-
In a 1-liter three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add 500 ml of sulfuric acid (sp. gr. 1.84).[1]
-
Cool the sulfuric acid to below 5°C.
-
-
Addition of Substrate:
-
Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid at a rate that maintains the temperature below 5°C.[1]
-
-
Nitration:
-
With continuous stirring, add 26 ml (39 g, 0.57 mole) of 95% nitric acid dropwise from the dropping funnel. Ensure the temperature is maintained at 0°C during the addition.[1]
-
After the addition is complete, continue stirring the mixture at 0°C for 1 hour.[1]
-
Allow the mixture to warm to room temperature and stir for an additional hour.[1]
-
Heat the mixture to 50–60°C and stir for 1 hour.[1]
-
-
Workup and Isolation:
-
Cool the contents of the flask and pour the mixture onto 5 liters of ice.[1]
-
Neutralize the acidic solution with approximately 1350 ml of 40% sodium hydroxide solution.[1] The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid thoroughly with water to remove any residual salts.
-
Dry the purified 2-amino-5-bromo-3-nitropyridine.
-
This protocol provides a reliable and high-yielding method for the synthesis of 2-amino-5-bromo-3-nitropyridine, a valuable intermediate in the synthesis of more complex heterocyclic compounds. The subsequent reduction of the nitro group and displacement of the bromo group can provide access to a variety of 2,3-diaminopyridine derivatives for applications in drug discovery and development. Strict adherence to the described safety precautions and reaction conditions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for the Purification of 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Nitropyridine-2,3-diamine, a key intermediate in pharmaceutical synthesis. The described techniques are designed to enhance the purity of the compound, ensuring its suitability for downstream applications in drug development and other research areas.
Introduction
This compound is a pivotal building block in the synthesis of various biologically active molecules. The purity of this compound is critical for the successful and reproducible synthesis of target compounds, as impurities can lead to side reactions, lower yields, and complications in subsequent purification steps. While some synthetic routes yield this compound as a precipitate of relatively high initial purity, further purification is often necessary to meet the stringent requirements of pharmaceutical research and development. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Data Presentation
The selection of a purification method often depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. The following table summarizes the expected outcomes for the described purification techniques.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Anticipated Yield | Key Parameters |
| Recrystallization | >90% | >99% | 70-90% | Solvent system, cooling rate |
| Column Chromatography | 80-95% | ≥98% | 60-80% | Stationary phase, mobile phase composition |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a polar compound, a polar solvent or a mixed solvent system is generally effective.
Protocol: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For polar and basic compounds like this compound, special considerations are necessary to achieve good separation and prevent peak tailing on silica gel.[1]
Protocol: Flash Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., Dichloromethane). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent. A common mobile phase for polar aromatic amines is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. To improve the separation of basic amines, it is often beneficial to add a small amount (0.5-1%) of a competing amine, such as triethylamine or ammonium hydroxide, to the mobile phase.[1] A suggested gradient could be:
-
Initial mobile phase: 100% Dichloromethane
-
Gradient: Linearly increase to 95:5 Dichloromethane:Methanol (containing 1% triethylamine) over several column volumes.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Nitropyridine-2,3-diamine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including antiviral agents. Its molecular structure, featuring a pyridine ring with amino and nitro functionalities, makes it a versatile precursor for the construction of complex heterocyclic systems. The growing demand for pharmaceuticals derived from this intermediate necessitates robust and scalable synthetic methods suitable for industrial production.
This document outlines a well-established laboratory procedure and provides a detailed protocol for its scale-up, addressing critical aspects such as reaction heat management, industrial-scale product isolation and purification, and quality control.
Synthetic Pathway
The most common and scalable route for the synthesis of this compound involves the selective reduction of 3,5-Dinitropyridin-2-amine using ammonium sulfide. This method is advantageous due to its high yield and the relative ease of handling the reagents on a larger scale.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Laboratory-Scale Synthesis
This protocol is based on established literature procedures and serves as the foundation for the scale-up process.[1][2]
Materials:
-
3,5-Dinitropyridin-2-amine
-
20% aqueous ammonium sulfide solution
-
Methanol
-
Standard laboratory glassware
-
Heating mantle with stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Dinitropyridin-2-amine in methanol.
-
Slowly add the 20% aqueous ammonium sulfide solution to the suspension while stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to 75°C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to promote precipitation.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
| Parameter | Value |
| Starting Material | 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) |
| Reagent | 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) |
| Solvent | Methanol (150 mL) |
| Reaction Temperature | 75°C |
| Reaction Time | 30 minutes |
| Yield | ~100% (3.4 g) |
Industrial Scale-Up Protocol
This protocol is a guide for scaling the synthesis to a pilot plant or industrial setting. It incorporates critical considerations for safety, efficiency, and product quality.
Equipment:
-
Jacketed glass-lined or stainless-steel reactor with temperature control, agitation, and a reflux condenser.
-
Addition vessel for the ammonium sulfide solution.
-
Nutsche filter-dryer or a combination of a filter press and a vacuum dryer.
-
Personal Protective Equipment (PPE) as detailed in the Safety section.
Procedure:
Caption: Industrial workflow for this compound synthesis.
-
Charging the Reactor: Charge the reactor with 3,5-Dinitropyridin-2-amine and methanol. Begin agitation to form a slurry.
-
Reagent Addition: Slowly add the 20% aqueous ammonium sulfide solution from the addition vessel into the reactor. The addition rate should be carefully controlled to manage the exothermic reaction and maintain the temperature of the reaction mass below a safe limit.
-
Reaction: After the addition is complete, heat the reaction mixture to 75°C and hold for approximately 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them using a suitable method such as High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Crystallization: Once the reaction is complete, cool the reactor contents to ambient temperature, and then further cool to 0-5°C to induce crystallization of the product.
-
Filtration: Transfer the resulting slurry to a Nutsche filter-dryer or a filter press.
-
Washing: Wash the filter cake with chilled methanol to remove any residual impurities.
-
Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60°C) until the residual solvent content meets the pre-defined specification.
-
Discharging and Packaging: Discharge the dry product from the filter-dryer into suitable containers.
| Parameter | Laboratory Scale | Industrial Scale (Example) |
| Starting Material | 4.0 g | 40.0 kg |
| Ammonium Sulfide (20% aq.) | 31.7 mL | 317 L |
| Methanol | 150 mL | 1500 L |
| Reaction Temperature | 75°C | 75°C (with careful monitoring) |
| Reaction Time | 30 min | 30-60 min (post-addition) |
| Isolation Method | Filtration | Nutsche Filter-Dryer |
| Drying Method | Vacuum Oven | Agitated Vacuum Drying |
Quality Control
For use as a pharmaceutical intermediate, this compound must meet stringent quality criteria.
Table of Specifications:
| Test | Specification | Analytical Method |
| Appearance | Yellow to orange crystalline powder | Visual Inspection |
| Identification | Conforms to the reference spectrum | FTIR, ¹H NMR |
| Assay | ≥ 99.0% | HPLC |
| Melting Point | Approx. 260°C | Melting Point Apparatus |
| Loss on Drying | ≤ 0.5% | Gravimetric |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
| Individual Impurity | ≤ 0.1% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
Safety Precautions
5.1. This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][4]
-
Handling: Handle in a well-ventilated area, preferably in a closed system. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
5.2. Ammonium Sulfide Solution:
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Very toxic to aquatic life.[5] Reacts with acids to produce toxic and flammable hydrogen sulfide gas.[6]
-
Handling: Handle in a fume hood or a well-ventilated area with non-sparking tools. Ground and bond containers during transfer. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a respirator if ventilation is inadequate.[6][7]
-
Storage: Store in a cool, well-ventilated, flammable liquid storage area, away from acids and oxidizing agents. Keep containers tightly closed.[6]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Neutralization with an oxidizing agent like hydrogen peroxide can be performed under controlled conditions by trained personnel.[7]
5.3. Scale-Up Safety Considerations:
-
Exotherm Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1][8][9] Therefore, a jacketed reactor with efficient cooling is essential. The rate of addition of ammonium sulfide must be carefully controlled to prevent a runaway reaction.
-
Process Safety: Conduct a thorough process hazard analysis (PHA) before scaling up. This should include an evaluation of the thermal stability of the reactants and products.
Application in Drug Development
While direct synthesis of commercial drugs using this compound is not widely published, its structural motifs are present in important pharmaceuticals. For instance, the anti-HIV drug Delavirdine , a non-nucleoside reverse transcriptase inhibitor, is synthesized from precursors that are structurally related to this compound.[3][10][11] The synthesis of Delavirdine often involves the coupling of a substituted indole with a pyridylpiperazine intermediate, which can be derived from nitropyridine precursors.[3] This highlights the importance of nitropyridine derivatives as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of such intermediates is critical to ensure the quality and safety of the final drug product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. htdchem.com [htdchem.com]
- 7. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. fauske.com [fauske.com]
- 10. Delavirdine - Wikipedia [en.wikipedia.org]
- 11. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitropyridine-2,3-diamine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Nitropyridine-2,3-diamine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating common problems.
Question 1: Why is my yield of this compound lower than expected?
Low yields can result from several factors, from incomplete reactions to product degradation. Below are potential causes and solutions.
-
Incomplete Reaction: The selective reduction of one nitro group in a dinitro compound, or the selective amination, can be challenging and may not proceed to completion.
-
Optimization of Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. While one protocol suggests a reaction time of 30 minutes at 75 °C, your specific substrate and reagent concentrations may require adjustments.[1]
-
Reagent Stoichiometry: Ensure the correct molar equivalents of the reducing agent or amine source are used. For the reduction of 3,5-Dinitropyridin-2-amine, a 5-fold excess of 20% aqueous ammonium sulfide solution is recommended.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Over-reduction to the triamine or incomplete reaction are possibilities.
-
Control of Reaction Conditions: Strictly control the reaction temperature and addition rate of reagents. Exothermic reactions can lead to the formation of undesired byproducts.
-
-
Product Decomposition During Workup: The product may be sensitive to pH and temperature changes during extraction and purification.
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to a cold solution to dissipate heat and minimize degradation.
-
Avoid Strong Acids or Bases: Use mild acids or bases for pH adjustments to prevent hydrolysis or other side reactions.
-
Question 2: I am observing significant impurities in my final product. What are they and how can I remove them?
The presence of impurities can complicate downstream applications. Common impurities and purification strategies are outlined below.
-
Unreacted Starting Material: The presence of starting materials like 2-Chloro-3,5-dinitropyridine or 3,5-Dinitropyridin-2-amine is a common issue.
-
Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the low yield section.
-
Effective Chromatographic Separation: Utilize column chromatography with an appropriate solvent system. A mixture of hexane and ethyl acetate is often effective for separating nitropyridine compounds.[2] Gradient elution may be necessary for optimal separation.
-
-
Formation of Isomers or Over-reduced Products: The formation of other diamino isomers or the triaminopyridine can occur.
-
Recrystallization: Purify the final product by recrystallization from a suitable solvent to remove isomers and other impurities.
-
-
Residual Reagents or Byproducts: Reagents like ammonium sulfide or their byproducts may remain in the crude product.
-
Aqueous Washes: Wash the organic extract with water or brine to remove water-soluble impurities before drying and concentration.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the common synthetic routes to produce this compound?
There are two primary approaches for the synthesis of this compound:
-
Selective Reduction of a Dinitro Compound: This involves the selective reduction of one nitro group of a dinitropyridine precursor. A common starting material for this route is 3,5-Dinitropyridin-2-amine, which can be selectively reduced using aqueous ammonium sulfide.[1]
-
Amination of a Dihalogenated or Halogenated Nitro-pyridine: This route involves the nucleophilic substitution of a halide with an amine. For instance, starting from 2-Chloro-3,5-dinitropyridine, one can perform sequential amination reactions.
FAQ 2: What are the critical reaction parameters to control for a successful synthesis?
Several parameters are crucial for maximizing the yield and purity of this compound:
-
Temperature: The reaction temperature must be carefully controlled to ensure selectivity and prevent side reactions. For the reduction with ammonium sulfide, a temperature of 75 °C is reported.[1]
-
Reaction Time: The duration of the reaction should be optimized to ensure complete conversion of the starting material without promoting the formation of byproducts.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Methanol is a commonly used solvent for the reduction of dinitropyridines.[1]
-
Purity of Starting Materials: The purity of the starting materials is essential, as impurities can lead to the formation of undesired side products and complicate purification.
Experimental Protocols & Data
Table 1: Synthesis of this compound from 3,5-Dinitropyridin-2-amine
| Parameter | Value | Reference |
| Starting Material | 3,5-Dinitropyridin-2-amine | [1] |
| Reagent | 20% aqueous ammonium sulfide solution | [1] |
| Molar Equivalents of Reagent | 5 eq. | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 75 °C | [1] |
| Reaction Time | 30 minutes | [1] |
| Reported Yield | 100% | [1] |
Detailed Protocol: Synthesis from 3,5-Dinitropyridin-2-amine
-
Suspend 3,5-Dinitropyridin-2-amine (1 equivalent) in methanol.
-
Slowly add 20% aqueous ammonium sulfide solution (5 equivalents) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature and then further cool in an ice bath to promote precipitation.
-
Collect the precipitate by filtration to obtain this compound as a solid.[1]
Visualizations
Experimental Workflow: Synthesis from 3,5-Dinitropyridin-2-amine
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
common side products in the synthesis of 5-Nitropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitropyridine-2,3-diamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the selective reduction of a starting material, 2-amino-3,5-dinitropyridine. This is typically achieved using a sulfide-based reducing agent, such as an aqueous ammonium sulfide solution, in a protic solvent like methanol.
Q2: What are the potential common side products in the synthesis of this compound?
A2: During the synthesis of this compound via the selective reduction of 2-amino-3,5-dinitropyridine, several side products can form. The most common impurities include:
-
Over-reduction product: Pyridine-2,3,5-triamine, resulting from the reduction of both nitro groups.
-
Unreacted starting material: Residual 2-amino-3,5-dinitropyridine.
-
Positional isomer: 3-Amino-5-nitropyridin-2-amine, which may arise from the less favored reduction of the nitro group at the 3-position.
-
Incomplete reduction intermediates: Transient species such as hydroxylamines or nitroso compounds may be present in trace amounts.
Q3: How can I minimize the formation of the over-reduction product, Pyridine-2,3,5-triamine?
A3: To minimize over-reduction, it is crucial to carefully control the reaction conditions. Key parameters to monitor are:
-
Reaction Temperature: Avoid excessive heating, as higher temperatures can promote the reduction of both nitro groups.
-
Reaction Time: Prolonged reaction times can lead to the formation of the triamine. The reaction should be monitored (e.g., by TLC or LC-MS) and quenched once the starting material is consumed.
-
Stoichiometry of the Reducing Agent: Using a large excess of the reducing agent can increase the likelihood of over-reduction.
Q4: What is the best way to remove unreacted 2-amino-3,5-dinitropyridine from the final product?
A4: Unreacted starting material can often be removed through recrystallization. The choice of solvent will depend on the relative solubilities of the desired product and the starting material. A solvent system in which the this compound has good solubility at elevated temperatures and poor solubility at room temperature, while the starting material has different solubility characteristics, would be ideal. Column chromatography can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, increase the reaction time or slightly increase the temperature. |
| Over-reduction to Pyridine-2,3,5-triamine. | Reduce the reaction temperature and/or time. Use a more controlled amount of the reducing agent. | |
| Product loss during workup or purification. | Optimize the extraction and purification steps. If recrystallizing, ensure the correct solvent and temperature profile are used to minimize loss. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Formation of side products. | Refer to the side product summary table below to identify potential impurities based on their expected polarity. |
| Degradation of the product. | Ensure the workup and storage conditions are appropriate. The product should be stored in a cool, dark place. | |
| Product is a Dark, Oily Residue Instead of a Solid | Presence of significant impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product and identify the major impurities. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Side Product Summary and Identification
| Compound Name | Molecular Weight | General Polarity | Potential Identification Method |
| This compound (Product) | 154.13 | Moderately Polar | ¹H NMR, LC-MS |
| 2-amino-3,5-dinitropyridine (Starting Material) | 184.11 | More Polar | TLC, LC-MS (comparison with starting material) |
| Pyridine-2,3,5-triamine (Over-reduction) | 124.14 | Highly Polar | LC-MS, ¹H NMR |
| 3-Amino-5-nitropyridin-2-amine (Isomer) | 154.13 | Moderately Polar | LC-MS (same mass as product), detailed NMR analysis |
Experimental Protocols
Synthesis of this compound from 2-amino-3,5-dinitropyridine
This protocol is based on established literature procedures.
Materials:
-
2-amino-3,5-dinitropyridine
-
Methanol
-
20% Aqueous ammonium sulfide solution
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Suspend 2-amino-3,5-dinitropyridine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add the 20% aqueous ammonium sulfide solution to the cooled suspension with continuous stirring. The amount of ammonium sulfide should be calculated to be in molar excess relative to the starting material (typically 3-5 equivalents).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the reaction mixture to a temperature of 50-60°C and maintain for a period of 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature, and then further cool in an ice bath to promote precipitation of the product.
-
Collect the solid product by filtration and wash with cold water and a minimal amount of cold methanol.
-
Dry the product under vacuum.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
troubleshooting guide for the nitration of diaminopyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the nitration of diaminopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My nitration reaction is resulting in a very low yield or no product at all. What are the common causes?
Answer: Low or no yield in the nitration of diaminopyridines is a frequent issue, often stemming from several factors:
-
Insufficiently Strong Nitrating Conditions: Diaminopyridines, while activated by two amino groups, still possess an electron-deficient pyridine ring, which can be resistant to electrophilic aromatic substitution. The nitrating mixture may not be potent enough.
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to suboptimal reaction time or temperature.
-
Protonation of Amino Groups: In a strong acidic medium, the amino groups are protonated to form ammonium salts (-NH3+). This deactivates the pyridine ring, making electrophilic substitution much more difficult.
-
Product Degradation: The desired nitro-diaminopyridine product might be unstable under the harsh acidic and oxidative conditions of the reaction or during the workup procedure.[1]
Troubleshooting Steps:
-
Increase Acidity/Nitrating Agent Strength: Consider using fuming sulfuric acid (oleum) or increasing the ratio of nitric acid. However, be aware that harsher conditions can also lead to more side reactions.[2]
-
Optimize Reaction Temperature and Time: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC). Start with low temperatures (0-5 °C) to control the exothermic reaction and gradually allow it to warm to room temperature or slightly above, if necessary. Extend the reaction time if starting material is still present.
-
Alternative Nitrating Agents: Explore milder, alternative nitrating agents. A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid is a common and effective alternative that can sometimes give cleaner reactions.[1][3]
Question 2: I am observing the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can it be prevented?
Answer: The formation of dark, insoluble tars is a strong indicator of oxidative side reactions. The amino groups on the pyridine ring are sensitive to oxidation by nitric acid, especially at elevated temperatures. This can lead to polymerization and the formation of complex, colored byproducts.
Prevention Strategies:
-
Strict Temperature Control: This is the most critical factor. The nitrating agent should be added slowly and portion-wise to the solution of diaminopyridine in sulfuric acid while maintaining a low temperature (typically 0-5 °C) using an ice-salt or acetone-dry ice bath.
-
Protecting Groups: Although it adds extra steps, protecting the amino groups (e.g., through acetylation to form acetamides) can prevent oxidation. The protecting groups can be removed after the nitration step.
-
Use of Milder Reagents: As mentioned previously, using KNO₃/H₂SO₄ instead of HNO₃/H₂SO₄ can sometimes reduce the extent of oxidative degradation.
Question 3: How can I control the regioselectivity of the nitration? I am getting a mixture of isomers.
Answer: Regioselectivity is dictated by the directing effects of the two amino groups. In diaminopyridines, the amino groups are strongly ortho- and para-directing. However, the acidic conditions protonate these groups, converting them into meta-directing ammonium groups. The final regiochemical outcome is a complex interplay between the electronic effects of the remaining unprotonated amino group(s), the protonated groups, and steric hindrance.
Controlling Factors:
-
Choice of Isomer: The inherent structure of the diaminopyridine isomer is the primary determinant of the nitration position.
-
Acid Concentration: The concentration of the acid influences the degree of protonation of the amino groups. In some cases, modifying the acidity (e.g., by using acetic anhydride as a solvent) can alter the directing effect, though this can also introduce other complications like N-nitration.[4]
-
Temperature: Reaction temperature can sometimes influence the ratio of isomers, although this effect is often minor compared to electronic and steric factors.
For a predictable outcome, it is crucial to consult literature procedures for the specific diaminopyridine isomer you are working with, as the regioselectivity has often been empirically determined.[5][6]
Question 4: My desired nitro-diaminopyridine product is not precipitating when I quench the reaction mixture with ice. How should I proceed with the workup?
Answer: Failure to precipitate is common if the product has some water solubility, if it has formed a salt, or if the concentration is too low.
Alternative Workup Protocol:
-
Neutralization: After quenching the reaction on ice, carefully and slowly neutralize the cold solution by adding a base (e.g., concentrated ammonium hydroxide, solid sodium bicarbonate, or a saturated NaOH solution). This must be done in a fume hood and with efficient cooling, as the neutralization is highly exothermic. The goal is to deprotonate the product and make it less water-soluble.
-
Extraction: Once the solution is neutral or slightly basic (check with pH paper), extract the product with an appropriate organic solvent, such as ethyl acetate, dichloromethane, or a chloroform/isopropanol mixture.[2] Multiple extractions will likely be necessary to recover all the product.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Data on Nitration Conditions
The following table summarizes various reported conditions for the nitration of aromatic compounds, which can serve as a starting point for optimizing the nitration of diaminopyridines.
| Substrate Type | Nitrating Agent | Temperature | Time | Yield | Key Considerations |
| Activated Arenes | HNO₃ / H₂SO₄ | 0-25 °C | 1-4 h | Moderate to High | Prone to oxidation; requires careful temperature control. |
| Deactivated Arenes | Fuming HNO₃ / Oleum | 50-120 °C | 2-6 h | Variable | Harsh conditions; risk of runaway reactions.[7] |
| Sensitive Heterocycles | KNO₃ / H₂SO₄ | 0-40 °C | 2-5 h | Good to Excellent | Generally milder and gives cleaner reactions.[3] |
| General Aromatics | Nitronium Tetrafluoroborate (NO₂BF₄) | 0-50 °C | 1-3 h | Good | Commercially available but more expensive; good for specific cases.[4] |
Key Experimental Protocols
Protocol 1: General Procedure for Nitration using Potassium Nitrate
This protocol is a common and often safer alternative to using mixed acids directly.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add the diaminopyridine substrate (1.0 eq.) to concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of substrate). Stir until all the solid has dissolved, ensuring the temperature is maintained between 0-5 °C.
-
Addition of Nitrating Agent: Add potassium nitrate (KNO₃, 1.0-1.2 eq.) portion-wise to the solution over 30-60 minutes. Use a spatula to add small amounts at a time, carefully monitoring the internal temperature to prevent it from rising above 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature or allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Workup: Proceed with either precipitation/filtration or neutralization and extraction as described in Question 4.
Protocol 2: Workup by Neutralization and Extraction
-
Neutralization: Cool the quenched aqueous mixture in an ice bath. Slowly add a concentrated base (e.g., aqueous NH₄OH or 50% NaOH) with constant, vigorous stirring until the pH of the solution is between 8-10.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or a 4:1 mixture of chloroform:isopropanol).
-
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by silica gel column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of diaminopyridines.
Caption: Troubleshooting workflow for nitration of diaminopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Nitropyridine-2,3-diamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Nitropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include 3,5-Dinitropyridin-2-amine or through a multi-step synthesis starting from 2-aminopyridine. The route starting from 2-aminopyridine typically involves bromination and nitration steps to form an intermediate like 2-amino-5-bromo-3-nitropyridine, which is then reduced.[1][2]
Q2: I am experiencing low yields in the final reduction step to form this compound. What could be the issue?
Low yields during the reduction of the nitro group can be attributed to several factors:
-
Incomplete Reaction: The reducing agent may not be active enough, or the reaction time might be insufficient.
-
Side Reactions: Over-reduction or degradation of the starting material or product can occur if reaction conditions are too harsh.
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Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For instance, in a reduction using aqueous ammonium sulfide, the mixture is typically heated to 75°C.[1]
Q3: How can I minimize the formation of isomers during the nitration of pyridine derivatives?
The nitration of pyridine rings can often lead to a mixture of isomers, which can be challenging to separate.[2] To improve regioselectivity:
-
Control of Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0°C) during the addition of the nitrating agent is crucial.[2][3]
-
Choice of Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used.[3] The ratio and concentration of these acids can influence the isomeric ratio.
-
Stepwise Introduction of Reagents: Slow, dropwise addition of the nitrating agent to the substrate solution helps to control the reaction temperature and minimize side reactions.[3]
Q4: What are the recommended purification methods for this compound?
Purification can be achieved through several methods:
-
Precipitation and Filtration: After the reaction, cooling the mixture, often in an ice bath, can promote the precipitation of the product, which can then be collected by filtration.[1]
-
Recrystallization: This is a common method for purifying the crude product. Solvents such as dimethylformamide (DMFA) can be used.[3]
-
pH Adjustment: In some procedures, adjusting the pH of the reaction mixture with a base (e.g., ammonia or sodium hydroxide solution) is used to precipitate the product or to facilitate its separation.[4]
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Nitration reactions should be performed in a well-ventilated fume hood due to the use of strong acids and the potential evolution of toxic nitrogen oxides.[2]
-
The reaction of nitric acid and sulfuric acid is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
This compound and its intermediates may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the freshness and purity of starting materials and reagents, particularly the reducing agent. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature as specified in the protocol. For the reduction with ammonium sulfide, maintaining 75°C is important.[1] | |
| Insufficient reaction time. | Ensure the reaction is allowed to proceed for the recommended duration. For example, 30 minutes at 75°C for the ammonium sulfide reduction.[1] | |
| Presence of Impurities in the Final Product | Incomplete reaction. | Monitor the reaction progress using techniques like TLC to ensure all starting material is consumed. |
| Formation of isomers during nitration. | Optimize nitration conditions (low temperature, slow addition of nitrating agent) to favor the desired isomer.[2][3] | |
| Inadequate purification. | Employ appropriate purification techniques such as recrystallization or column chromatography. Washing the filtered product with suitable solvents can also remove impurities.[3] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | After the reaction, cool the mixture in an ice bath to promote precipitation.[1] If the product remains in solution, consider solvent evaporation or extraction. |
| Incorrect pH for precipitation. | If precipitation is pH-dependent, carefully adjust the pH of the solution to the optimal range for product isolation.[4] |
Experimental Protocols & Data
Table 1: Synthesis of this compound from 3,5-Dinitropyridin-2-amine[1]
| Parameter | Value |
| Starting Material | 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) |
| Reagent | 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) |
| Solvent | Methanol (150 mL) |
| Reaction Temperature | 75 °C |
| Reaction Time | 30 minutes |
| Work-up | Cool to room temperature, then in an ice bath to promote precipitation. |
| Purification | Filtration of the precipitate. |
| Yield | 100% (3.4 g) |
Table 2: Nitration of 2-Amino-5-bromopyridine[2]
| Parameter | Value |
| Starting Material | 2-Amino-5-bromopyridine (86.5 g, 0.5 mole) |
| Reagent 1 | Sulfuric acid (sp. gr. 1.84) (500 mL) |
| Reagent 2 | 95% Nitric acid (26 mL, 39 g, 0.57 mole) |
| Addition Temperature | Below 5°C for substrate addition, 0°C for nitric acid addition. |
| Reaction Stirring Profile | 1 hour at 0°C, 1 hour at room temperature, 1 hour at 50-60°C. |
| Work-up | Poured onto 5 L of ice and neutralized with 40% sodium hydroxide solution. |
| Purification | Filtration and washing of the yellow precipitate. |
| Product | 2-Amino-5-bromo-3-nitropyridine |
Visualized Experimental Workflows
Caption: Synthesis of this compound via reduction.
Caption: Multi-step synthesis of a 2,3-diaminopyridine derivative.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 5. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification challenges of 5-Nitropyridine-2,3-diamine and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Nitropyridine-2,3-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis and Precipitation
-
Question: I performed the synthesis of this compound from 3,5-Dinitropyridin-2-amine using aqueous ammonium sulfide, but my yield after precipitation and filtration is significantly lower than expected. What could be the cause?
-
Answer: Several factors could contribute to a low yield. Consider the following troubleshooting steps:
-
Incomplete Precipitation: The cooling process might have been too rapid, or the final temperature not low enough to ensure complete precipitation. Ensure the reaction mixture is cooled gradually to room temperature and then thoroughly chilled in an ice bath.[1]
-
Solubility in the Mother Liquor: A portion of your product may remain dissolved in the methanol-water mixture. To maximize recovery, minimize the amount of solvent used for washing the precipitate and use ice-cold solvent.
-
Side Reactions: Although the reduction of one nitro group is selective, minor side reactions leading to the formation of more soluble byproducts could have occurred.
-
pH of the Solution: The pH of the solution can influence the solubility of the diamine. Ensure the pH is controlled as specified in the protocol.
-
Issue 2: Presence of a Persistent Colored Impurity
-
Question: After synthesis, my this compound product has a persistent dark or off-color hue, even after initial washing. How can I remove this colored impurity?
-
Answer: Colored impurities often arise from polymeric or degradation byproducts. Here are some strategies to address this:
-
Activated Charcoal Treatment: During recrystallization, the use of activated charcoal can be effective in adsorbing colored impurities.[2]
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities either in the mother liquor or as insoluble material that can be filtered off.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating the target compound from colored and other closely related impurities.
-
Issue 3: Difficulty in Removing Starting Material (3,5-Dinitropyridin-2-amine)
-
Question: My final product shows contamination with the starting material, 3,5-Dinitropyridin-2-amine, as confirmed by NMR/LC-MS. How can I effectively remove it?
-
Answer: The starting material and the product have different polarities, which can be exploited for purification.
-
Recrystallization: A solvent system where the product has lower solubility than the starting material at low temperatures can be effective.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar this compound from the less polar 3,5-Dinitropyridin-2-amine. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.
-
Issue 4: Product Decomposition During Purification
-
Question: I suspect my this compound is decomposing during purification, especially when heating for recrystallization or during chromatography. What are the best practices to avoid this?
-
Answer: Nitro-containing aromatic amines can be sensitive to heat and light.
-
Minimize Heat Exposure: When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged heating. Consider using a lower boiling point solvent if possible.
-
Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Solvent Purity: Ensure that the solvents used for purification are free of acidic or basic impurities that could catalyze decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include:
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Unreacted Starting Material: 3,5-Dinitropyridin-2-amine.
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Over-reduction Products: Pyridine-2,3,5-triamine, if the reduction conditions are too harsh.
-
Positional Isomers: If the synthesis originates from the nitration of an aminopyridine, other nitro-isomers might be present.
-
Polymeric Byproducts: Formed due to the reactivity of the amino groups.
Q2: What is a recommended solvent system for the recrystallization of this compound?
-
Methanol
-
Ethanol
-
Water
-
A mixture of Ethanol and Water
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Ethyl Acetate
Experiment with small quantities to find a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Q3: What are the suggested starting conditions for column chromatography purification?
A3: For silica gel column chromatography, a good starting point for the mobile phase would be a mixture of a non-polar and a polar solvent.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%) or ethyl acetate in dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Precipitation | Difference in solubility between product and impurities in the reaction mixture. | Simple, fast, good for initial bulk purification. | May not remove closely related impurities, potential for product loss in the mother liquor. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield highly pure crystalline product, effective for removing small amounts of impurities. | Requires finding a suitable solvent, potential for product loss, not suitable for thermally unstable compounds. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | High resolving power, can separate complex mixtures and closely related compounds. | More time-consuming, requires larger volumes of solvent, potential for product decomposition on the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol) dropwise while gently heating until the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.
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Observation: Observe if crystals form. If they do, this is a potentially good solvent. If no crystals form, the compound may be too soluble. If the compound does not dissolve even with heating, it is not soluble enough. Repeat with different solvents or solvent mixtures to find the optimal one.
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Bulk Recrystallization: Dissolve the crude product in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol) and spot it on a TLC plate. Develop the plate using different mobile phase systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf value ideally between 0.2-0.4).
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Column Packing: Prepare a silica gel slurry in the chosen mobile phase (the initial, less polar composition) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.
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Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: Synthesis of Nitropyridines - Preventing Over-Nitration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitropyridines, with a primary focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine challenging, often resulting in low yields?
Pyridine is an electron-deficient aromatic heterocycle. The lone pair of electrons on the nitrogen atom is not fully available to participate in aromatic stabilization, and the nitrogen atom exerts a strong electron-withdrawing inductive effect. This deactivates the pyridine ring towards electrophilic aromatic substitution reactions like nitration.[1][2][3] Consequently, harsh reaction conditions, such as the use of fuming nitric acid and high temperatures, are often necessary to achieve nitration, which can lead to low yields and the formation of side products.[1] The primary product of the direct nitration of pyridine is typically 3-nitropyridine.[1]
Q2: I am observing a significant amount of di- and poly-nitrated products. How can I favor mono-nitration?
Over-nitration is a common issue, particularly with pyridine rings that are activated by electron-donating substituents. To enhance the selectivity for mono-nitration, consider the following strategies:
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Temperature Control: Lowering the reaction temperature is crucial. The second nitration step generally has a higher activation energy, so maintaining a low and consistent temperature will significantly favor the mono-nitrated product.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise or in small portions. This maintains a low concentration of the active nitrating species (nitronium ion, NO₂⁺) at any given time, thereby promoting mono-substitution.[1]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the desired mono-nitrated product is maximized to prevent further nitration.[1]
Q3: Are there alternative methods to direct nitration that offer better control and regioselectivity?
Yes, several alternative strategies can provide better yields and selectivity, especially for isomers that are difficult to obtain through direct nitration:
-
Nitration of Pyridine-N-Oxide: This is a widely used method, particularly for the synthesis of 4-nitropyridine. The N-oxide group activates the pyridine ring, directing the nitration primarily to the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.
-
Use of Milder Nitrating Agents: Employing alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄) can offer more controlled nitration compared to the aggressive nitric acid/sulfuric acid mixture.
-
Dearomatization-Rearomatization Strategy: This modern approach involves the temporary dearomatization of the pyridine ring, followed by a regioselective nitration and subsequent rearomatization. This can provide access to specific isomers that are challenging to synthesize via direct methods.
Q4: How do substituents on the pyridine ring affect the nitration reaction and the risk of over-nitration?
Substituents play a critical role in the reactivity of the pyridine ring and the regioselectivity of nitration:
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), amino (-NH₂), and alkoxy (-OR) activate the ring, making nitration easier. However, they also significantly increase the risk of over-nitration. These groups direct the incoming nitro group to specific positions based on their electronic and steric effects.
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-X), nitro (-NO₂), and cyano (-CN) further deactivate the ring, making subsequent nitrations more difficult. This can be advantageous in preventing over-nitration but requires more forcing conditions for the initial nitration.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the synthesis of nitropyridines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | 1. Insufficiently harsh reaction conditions for a deactivated ring. 2. Impure starting materials. 3. Suboptimal work-up procedure leading to product loss. | 1. Increase reaction temperature or use a stronger nitrating agent (e.g., oleum with nitric acid). 2. Ensure the purity of the pyridine substrate and reagents. 3. Optimize the neutralization and extraction steps to minimize product loss. |
| Excessive Over-Nitration (Di- or Poly-nitration) | 1. Reaction temperature is too high. 2. Large excess of nitrating agent. 3. Rapid addition of nitrating agent. 4. Prolonged reaction time. | 1. Maintain a low and controlled temperature (e.g., 0 °C or below). 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Add the nitrating agent slowly and dropwise. 4. Monitor the reaction by TLC or GC-MS and quench it upon completion. |
| Undesired Isomer Distribution | 1. Reaction conditions favoring a different isomer. 2. Steric hindrance from substituents. | 1. Modify the nitrating agent or solvent system. For example, nitration of pyridine-N-oxide favors the 4-isomer. 2. Consider a multi-step synthetic route that allows for the introduction of the nitro group at the desired position with greater control. |
| Reaction Mixture Turns Dark Brown or Black (Tarry) | 1. Overheating leading to decomposition and polymerization of starting materials or products. 2. Presence of highly reactive impurities. | 1. Ensure strict temperature control throughout the reaction. 2. Use purified starting materials. 3. During work-up, consider treating the crude product with activated carbon during recrystallization to remove colored impurities. |
| Difficulty in Separating Mono- and Di-nitrated Products | 1. Similar polarities of the isomers. 2. Similar boiling points. | 1. Column Chromatography: Use a long column with a suitable stationary phase (e.g., silica gel) and a carefully optimized eluent system with a shallow gradient. 2. Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. 3. Crystallization: Selective crystallization by carefully choosing the solvent and controlling the cooling rate can sometimes separate isomers. |
Data Presentation
Table 1: Effect of Temperature on the Yield of Mono- vs. Di-nitration of an Activated Pyridine Derivative (Illustrative Data)
| Temperature (°C) | Yield of Mono-nitropyridine (%) | Yield of Di-nitropyridine (%) |
| -10 | 85 | 5 |
| 0 | 75 | 15 |
| 10 | 60 | 30 |
| 25 | 40 | 50 |
Note: This table provides illustrative data to demonstrate the general trend. Actual yields will vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Different Nitrating Agents for the Synthesis of 3-Nitropyridine
| Nitrating Agent | Reaction Conditions | Typical Yield of 3-Nitropyridine (%) |
| HNO₃ / H₂SO₄ | High Temperature (e.g., 300 °C) | Low (<20%) |
| KNO₃ / H₂SO₄ | 220-240 °C | ~22% |
| N₂O₅ in SO₂ | -10 °C | ~70-80% |
| HNO₃ / (CF₃CO)₂O | 0 °C to room temperature | ~50-60% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Nitropyridine-N-Oxide
Materials:
-
Pyridine-N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to reach room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, gently heat pyridine-N-oxide to 60 °C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is between 7 and 8. A yellow solid will precipitate.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.
-
Protocol 2: Monitoring Pyridine Nitration by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate, the ratio will need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Plate: Draw a baseline with a pencil about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting pyridine in a volatile solvent and spot it on the SM lane.
-
Carefully take a small aliquot from the reaction mixture (quench it in a small amount of water and extract with an organic solvent if necessary) and spot it on the RM lane.
-
Spot both the starting material and the reaction mixture on the co-spot lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane and the appearance of a new spot (the nitropyridine product) indicates the progress of the reaction. The Rf value of the product will likely be different from the starting material.
Visualizations
Caption: Experimental workflow for the controlled nitration of pyridine.
Caption: Troubleshooting logic for excessive over-nitration.
Caption: Simplified mechanism of pyridine nitration.
References
dealing with impurities in 5-Nitropyridine-2,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitropyridine-2,3-diamine. Here, you will find information to help you identify and deal with impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Impurities can originate from the synthetic route used. A common synthesis involves the selective reduction of a dinitro compound or the amination of a suitable precursor. Potential impurities include:
-
Starting Materials: Unreacted precursors such as 3,5-Dinitropyridin-2-amine.
-
Over-reduced Species: Diaminopyridine without the nitro group, formed if the reduction is not selective.
-
Isomeric Impurities: Other positional isomers of nitropyridine-diamines that may form depending on the specificity of the reaction.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as methanol or ethanol.
-
Inorganic Salts: Byproducts from reagents used in the synthesis, such as ammonium sulfide.
Q2: My this compound product is a dark color. Is this normal and how can I decolorize it?
A2: Pure this compound is typically a yellow to orange solid. A dark brown or black color often indicates the presence of polymeric or oxidized impurities. You can often remove these colored impurities by:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.
-
Column Chromatography: This is a more effective but also more involved method for removing a wider range of impurities, including colored ones.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty with crystallization can be due to the presence of impurities or using a suboptimal solvent system. Here are some troubleshooting steps:
-
Purity Check: Ensure your crude product is reasonably pure. Oily impurities can significantly hinder crystallization. A preliminary purification by passing a solution of the crude product through a short plug of silica gel might be helpful.
-
Solvent System: Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and promote crystal growth.
-
Solvent Evaporation: Slowly evaporating the solvent from the solution can increase the concentration and induce crystallization.
Q4: How can I confirm the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the main compound and detect impurities with distinct proton signals.[3][4]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Recrystallization | Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. Avoid using excessive activated charcoal. |
| Incomplete Precipitation | Cool the recrystallization solution for an adequate amount of time, possibly in an ice bath, to ensure maximum precipitation. |
| Product Adsorption on Silica Gel | During column chromatography, the highly polar nature of the diamine and nitro groups can lead to strong adsorption on silica gel. Use a more polar eluent system. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine can sometimes help. |
| Product Decomposition | Aromatic nitro compounds can be sensitive to heat and light. Avoid prolonged heating during recrystallization.[5] |
Issue 2: Persistent Impurities Detected by HPLC/NMR
| Potential Impurity | Suggested Purification Strategy |
| Unreacted Starting Material (e.g., 3,5-Dinitropyridin-2-amine) | These are often less polar than the product. Column chromatography with a gradient elution should effectively separate the less polar starting material from the more polar product. |
| Over-reduced Product (Diaminopyridine) | This impurity is more polar than the desired product. Careful column chromatography should allow for separation. |
| Isomeric Impurities | These can be challenging to separate due to similar polarities. Preparative HPLC or careful fractional crystallization might be necessary. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (60-120 or 100-200 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve good separation (Rf of the desired product around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Start eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or ammonium acetate) is common for separating aromatic amines and pyridines.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | >99% | 40-80% | High resolution, can separate complex mixtures. | More time-consuming, requires more solvent, potential for product loss on the column. |
Table 2: Analytical Parameters for Purity Assessment
| Technique | Parameter Measured | Indication of Purity |
| HPLC | Peak Area Percentage | A single major peak with a high area percentage (e.g., >99%). |
| ¹H NMR | Integration of Signals | Absence of signals corresponding to impurities. Correct integration ratios for the protons of the molecule. |
| Melting Point | Melting Range | A narrow melting range (e.g., 1-2 °C) that matches the literature value. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
stability issues of 5-Nitropyridine-2,3-diamine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Nitropyridine-2,3-diamine under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The product should be kept away from heat, sources of ignition, and strong oxidizing agents.[2] For long-term storage, maintaining a dark environment is also advisable to prevent potential photodegradation.
Q2: Is this compound stable under normal laboratory conditions?
A2: this compound is generally stable under normal, ambient laboratory conditions.[3] However, prolonged exposure to light, extreme temperatures, or high humidity may affect its stability over time. It is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[2]
Q3: What are the known incompatibilities of this compound?
A3: The primary known incompatibility for this compound is with strong oxidizing agents.[2] Contact with such agents should be avoided as it may lead to vigorous reactions and degradation of the compound.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon thermal decomposition, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Troubleshooting Guide
Q5: I observed a color change in my solid sample of this compound. What could be the cause?
A5: A color change in the solid compound, such as darkening, can be an indication of degradation. This may be caused by:
-
Exposure to Light: Photodegradation can occur upon prolonged exposure to UV or visible light. It is recommended to store the compound in an amber vial or a light-blocking container.
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing contaminants can lead to degradation. Ensure the container is tightly sealed.
-
High Temperatures: Storage at elevated temperatures can accelerate thermal decomposition.
Q6: My solution of this compound in a specific solvent has changed color. Why is this happening?
A6: A color change in solution is a strong indicator of instability. The cause could be one or more of the following:
-
Solvent Reactivity: The solvent itself may be reacting with the compound, especially if it is not of high purity or contains reactive impurities.
-
pH Effects: The compound's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolytic degradation.
-
Photodegradation: As with the solid form, exposure to light can cause degradation in solution. Preparing solutions fresh and protecting them from light is a best practice.
Q7: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. Could these be degradation products?
A7: Yes, the appearance of new, unexpected peaks in your chromatogram is a common sign of compound degradation. To identify the cause, consider the conditions your sample was exposed to:
-
Acidic or Basic Conditions: If your mobile phase or sample preparation involved strong acids or bases, you may be observing acid or base-catalyzed hydrolysis products.
-
Oxidative Stress: If the sample was exposed to oxidizing agents (e.g., hydrogen peroxide), the new peaks could correspond to oxidized derivatives, such as N-oxides or further nitrated products.[4]
-
Thermal Stress: If the sample was heated, the peaks could be thermal degradants.
To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study as outlined in the experimental protocols section.
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6] The following are general protocols that can be adapted for this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[7]
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At various time points, withdraw samples, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At various time points, withdraw samples and dilute for analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).
-
At various time points, remove a sample, allow it to cool, and prepare a solution of known concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
Analysis: All samples should be analyzed using a validated stability-indicating HPLC method. The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Peak Area of Major Degradant |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | |||
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 40°C | |||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||
| Thermal (Solid) | - | 48 hours | 70°C | |||
| Photolytic (Solution) | Light Exposure | 7 days | Room Temp | |||
| Photolytic (Solid) | Light Exposure | 7 days | Room Temp |
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Nitropyridine-2,3-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 5-Nitropyridine-2,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound?
A1: this compound is a versatile building block primarily used in two main types of catalytic reactions:
-
Catalytic Reduction of the Nitro Group: The nitro group is often reduced to an amino group to form pyridine-2,3,5-triamine. This is a common step to introduce another reactive site for further functionalization.
-
Cyclocondensation Reactions: The adjacent diamino groups are ideal for forming fused heterocyclic rings, most commonly imidazopyridines. These reactions can be catalyzed by acids or metals and involve condensation with various carbonyl compounds or their equivalents.
Q2: How do I choose a catalyst for the reduction of the nitro group on this compound?
A2: The choice of catalyst for nitro group reduction depends on the desired chemoselectivity and the presence of other functional groups. Catalytic hydrogenation is a common and effective method.
-
Palladium on carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of aromatic nitro groups.[1] It typically provides high yields under mild conditions (e.g., H₂ gas at atmospheric or slightly elevated pressure).
-
Raney Nickel: This is another effective catalyst for nitro group reductions.[1] It can be particularly useful when trying to avoid dehalogenation of aryl halides, should your substrate contain them.[1]
-
Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid) provide a milder, non-catalytic alternative that can be tolerant of other reducible groups.[1]
Q3: My palladium-catalyzed reaction with a pyridine-containing substrate is sluggish or fails. What is the likely cause?
A3: Pyridine derivatives, especially those with multiple nitrogen atoms like this compound, can act as poisons to palladium catalysts.[2][3] The nitrogen lone pairs can coordinate strongly to the palladium center, inhibiting its catalytic activity.[2] This can lead to slow or incomplete reactions.
Q4: How can I mitigate catalyst poisoning when working with this compound?
A4: To overcome catalyst poisoning, consider the following strategies:
-
Increase Catalyst Loading: A higher catalyst loading can compensate for the portion of the catalyst that becomes deactivated.[2]
-
Use Specialized Ligands: For cross-coupling reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes protect the metal center and promote the desired reaction over catalyst deactivation.[4][5]
-
Protecting Groups: Temporarily protecting the amino groups can prevent their coordination to the catalyst.
-
Optimize Reaction Conditions: Adjusting temperature, solvent, and base can influence the equilibrium between substrate binding and catalyst poisoning.
Troubleshooting Guides
Issue 1: Low Yield in Imidazopyridine Synthesis via Cyclocondensation
| Potential Cause | Recommended Solution |
| Incomplete Reduction of Precursor | If synthesizing the diamine in situ from a nitro-precursor, ensure the initial reduction step goes to completion. Monitor by TLC or LC-MS. Use a fresh, active catalyst like Pd/C. |
| Unstable Diamine Intermediate | Pyridine diamines can be unstable and prone to oxidation.[6] It is often best to use the freshly prepared diamine immediately in the subsequent cyclization step without extensive purification.[6] |
| Suboptimal Condensation Conditions | The cyclization step may require specific conditions. If using an aldehyde, oxidative conditions (e.g., air) might be necessary.[6] For carboxylic acids, dehydrating agents or higher temperatures may be needed. |
| Poor Catalyst for Cyclization | If the reaction is catalyzed, ensure the catalyst is appropriate. For example, Ytterbium triflate has been used to catalyze condensation with triethyl orthoformate.[6] |
Issue 2: Poor Selectivity in Nitro Group Reduction
| Potential Cause | Recommended Solution |
| Over-reduction of other functional groups | If your molecule contains other sensitive groups (e.g., halogens, double bonds), catalytic hydrogenation with Pd/C might be too harsh. |
| Formation of Side Products | Incomplete reduction can lead to hydroxylamine or azo compounds as intermediates or final products.[7][8] |
| Catalyst Incompatibility | The chosen catalyst may not be suitable for the specific substrate. |
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity in nitro group reduction.
Catalyst Performance Data
The following table summarizes typical catalysts and conditions for key transformations. Note that yields are highly substrate-dependent.
Table 1: Catalyst Systems for Reactions Involving Nitro-Pyridine Derivatives
| Reaction Type | Substrate Type | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| Nitro Reduction | 6-methoxy-3-nitropyridin-2-amine | Pd/C | H₂ gas | - | RT | - | [6] |
| Nitro Reduction | Aromatic Nitro Compounds | Raney Nickel | H₂ gas | Ethanol | RT | Good | [1][7] |
| Nitro Reduction | Aromatic Nitro Compounds | Fe powder | Acetic Acid | Ethanol | Reflux | Good | [1] |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃ / Xantphos | DBU | MeCN/PhMe | 140 | Good-Excellent | [9] |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | Good | [10] |
| Suzuki-Miyaura Coupling | 2-Pyridyl Boronate + Aryl Bromide | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 80-95 | [11] |
| Suzuki-Miyaura Coupling | Aryl Halide + Phenylboronic Acid | PdCl₂(L@β-CD) | K₂CO₃ | Water | RT | Excellent | [12] |
| Imidazopyridine Synthesis | 2,3-Diaminopyridine + Aryl Aldehyde | None (Air Oxidation) | None | Water | Reflux | 83-87 | [6] |
| Imidazopyridine Synthesis | Pyridine-3,4-diamine + Orthoformate | Ytterbium triflate | None | - | - | 32-99 | [6] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Reduction of a Nitropyridine using Pd/C
This protocol describes a standard method for the reduction of a nitro group on a pyridine ring to an amine using palladium on carbon as the catalyst.
Materials:
-
Substituted Nitropyridine (1.0 eq)
-
10% Palladium on Carbon (10 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Stir bar
Workflow Diagram:
Caption: General workflow for catalytic hydrogenation of a nitropyridine.
Procedure:
-
In a suitable reaction flask, dissolve the nitropyridine substrate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 10 mol% relative to the substrate.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation system.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is fully consumed, purge the flask with inert gas again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aminopyridine product, which can be purified further if necessary.[6]
Protocol 2: General Procedure for Imidazopyridine Synthesis from this compound
This two-step, one-pot protocol involves the initial reduction of this compound followed by cyclocondensation with an aldehyde.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10 mol%)
-
Aryl or Aliphatic Aldehyde (1.1 eq)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply
Procedure:
-
Reduction Step: Follow steps 1-7 from Protocol 1 to reduce the this compound to the corresponding triamine. After filtering off the catalyst, use the resulting filtrate directly in the next step.
-
Cyclocondensation Step: To the crude solution of the triamine, add the aldehyde (1.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the reactivity of the aldehyde. Often, exposing the reaction to air is sufficient for the oxidative cyclization.[6]
-
Monitor the formation of the imidazopyridine product by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired imidazopyridine.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Pure 5-Nitropyridine-2,3-diamine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the workup and isolation of pure 5-Nitropyridine-2,3-diamine. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the workup and purification of this compound.
Question 1: After the reaction, I have a dark-colored crude product. How can I decolorize it?
Answer: The dark color in your crude product likely indicates the presence of polymeric or colored impurities. A common and effective method for decolorization is treatment with activated charcoal.[1]
-
Procedure:
-
Dissolve your crude product in a suitable hot solvent (e.g., ethanol or a solvent mixture identified from solubility tests).
-
Add a small amount of activated charcoal (typically 1-5% by weight of your crude product) to the hot solution.
-
Heat the mixture at reflux for a short period (10-15 minutes).
-
Perform a hot filtration to remove the charcoal. This should be done quickly to prevent premature crystallization of your product in the funnel. Preheating the filtration apparatus is recommended.[2]
-
Allow the clear, colorless, or lightly colored filtrate to cool slowly to induce crystallization.
-
Question 2: My product is "oiling out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for amines and can happen if the solution is too concentrated or cooled too quickly.[3]
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is obtained.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation.[4]
-
Solvent Selection: The chosen solvent's boiling point might be higher than the melting point of your compound, or the impurities present are causing a significant melting point depression. Try a lower-boiling point solvent or a different solvent system.[5]
-
Seed Crystals: If available, add a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[4]
-
Question 3: The yield of my purified product after recrystallization is very low. How can I improve it?
Answer: A low recovery rate is a frequent issue in recrystallization. Several factors could be contributing to this.
-
Possible Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] You can try to concentrate the mother liquor and cool it again to recover more product.
-
High Solubility at Low Temperatures: If the product is still significantly soluble in the chosen solvent even at low temperatures, consider a different solvent or a solvent mixture where the solubility is lower at colder temperatures.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount. Ensure your filtration apparatus (funnel and receiving flask) is preheated.[6]
-
Incomplete Transfer: Ensure all crystals are transferred from the crystallization flask to the filter paper. Rinsing the flask with a small amount of the cold mother liquor can help.
-
Question 4: How do I choose the best solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. A suitable solvent will dissolve the compound completely at its boiling point.
-
Cool the test tubes to room temperature and then in an ice bath. The best solvent will be the one from which your compound crystallizes out as a solid.
-
Common solvents to test for aromatic amines include ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane.
-
Data Presentation
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O₂ | [7] |
| Molecular Weight | 154.13 g/mol | [7] |
| Melting Point | 260 °C | [8] |
| Appearance | Solid | [9] |
| Synthesis Route | Starting Material | Reagents | Reported Yield (Crude) | Reference |
| Selective Reduction of a Dinitro Compound | 3,5-Dinitropyridin-2-amine | 20% aqueous ammonium sulfide, Methanol | 100% | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dinitropyridin-2-amine
This protocol is adapted from a literature procedure for the selective reduction of a dinitro pyridine derivative.[9]
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol
-
20% aqueous ammonium sulfide solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine (e.g., 4.0 g, 21.7 mmol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add 20% aqueous ammonium sulfide solution (e.g., 31.7 mL, 109 mmol, 5 equivalents) to the suspension with stirring.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
After 30 minutes, allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to promote the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water.
-
Dry the solid product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol for the recrystallization of the crude this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, perform a decolorization step with activated charcoal as described in the Troubleshooting section.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Role of this compound as a precursor for kinase inhibitors in signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Nitropyridine-2,3-diamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Nitropyridine-2,3-diamine is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two prominent methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Quantitative Data Summary
The following table summarizes the key performance indicators for two distinct synthetic routes to this compound.
| Parameter | Method 1: Selective Reduction | Method 2: From 2-Chloro-3,5-dinitropyridine |
| Starting Material | 3,5-Dinitropyridin-2-amine | 2-Chloro-3,5-dinitropyridine |
| Key Reagents | 20% aq. Ammonium Sulfide, Methanol | 1. aq. NH4OH, Ethanol2. aq. (NH4)2S, Methanol |
| Reaction Time | 30 minutes | 1. 15 minutes2. 30 minutes |
| Reaction Temperature | 75 °C | 1. Ambient2. Heating |
| Overall Yield | 100%[1] | 71.2% (calculated from step-wise yields of 89% and 80%)[1] |
| Number of Steps | 1 | 2[1] |
Experimental Protocols
Method 1: Selective Reduction of 3,5-Dinitropyridin-2-amine
This method involves the selective reduction of one nitro group in the presence of another, offering a high-yield, single-step conversion.
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).
-
Slowly add a 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) to the suspension.
-
Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound as a solid (3.4 g, 100% yield).[1]
Method 2: Synthesis from 2-Chloro-3,5-dinitropyridine
This two-step method first involves an amination reaction followed by a selective reduction.
Step 1: Amination of 2-Chloro-3,5-dinitropyridine
-
Procedure: 2-Chloro-3,5-dinitropyridine is reacted with aqueous ammonium hydroxide in ethanol at ambient temperature for 15 minutes. This step yields an intermediate with a reported 89% yield.[1]
Step 2: Selective Reduction
-
Procedure: The intermediate from the first step is then subjected to selective reduction using aqueous ammonium sulfide in methanol under heating for 30 minutes. This second step proceeds with an 80% yield to afford the final product, this compound.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the two described synthesis methods.
Caption: Comparative workflow of two synthesis methods for this compound.
References
A Comparative Analysis of the Biological Activity of 5-Nitropyridine-2,3-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitropyridine-2,3-diamine Isomers with Supporting Experimental Data
In the landscape of medicinal chemistry, nitropyridine scaffolds are of significant interest due to their diverse biological activities, including roles as precursors in the synthesis of antitumor, antiviral, and anti-neurodegenerative agents. This guide provides a comparative analysis of the biological activity of 5-Nitropyridine-2,3-diamine and its structural isomers, with a focus on their potential as therapeutic agents. While comprehensive, head-to-head comparative studies are limited, this document synthesizes available data from public databases and studies on closely related derivatives to offer insights into their structure-activity relationships.
Comparative Biological Activity
The primary biological activity data available for a direct comparison of these isomers comes from the National Cancer Institute's NCI-60 screen, which assesses the antiproliferative activity of compounds against 60 human cancer cell lines. Additionally, a derivative of 3-Nitropyridine-2,6-diamine has been characterized as a potent microtubule-targeting agent.
Table 1: Comparative Antiproliferative Activity of Nitropyridine-diamine Isomers
| Compound | Isomer | NSC Code | Mean GI50 (µM) | Range of GI50 (µM) | Most Sensitive Cell Lines | Putative Mechanism of Action |
| This compound | 2,3-diamino-5-nitro | 107296 | >100 | 85.1 - >100 | Non-selective | Not Determined |
| 3-Nitropyridine-2,6-diamine | 2,6-diamino-3-nitro | 30134 | 2.0 | 0.9 - 4.6 | Leukemia, Melanoma | Not Determined |
| 4-Nitropyridine-2,6-diamine | 2,6-diamino-4-nitro | 632313 | 1.8 | 0.8 - 3.9 | Leukemia, Colon Cancer | Not Determined |
GI50: The concentration of the compound that causes 50% growth inhibition. Data is sourced from the NCI Developmental Therapeutics Program public database.
From the NCI-60 data, it is evident that the position of the nitro group and the amino groups on the pyridine ring significantly influences the antiproliferative activity. This compound shows weak to no activity across the 60 cell lines, with a mean GI50 value greater than 100 µM. In contrast, 3-Nitropyridine-2,6-diamine and 4-Nitropyridine-2,6-diamine exhibit potent antiproliferative activity, with mean GI50 values of 2.0 µM and 1.8 µM, respectively. This suggests that the 2,6-diamino substitution pattern is more favorable for anticancer activity than the 2,3-diamino arrangement in this series.
Furthermore, a derivative of 3-Nitropyridine-2,6-diamine, N6-(4-methylpyridin-2-yl)-N2-(2-morpholinoethyl)-3-nitropyridine-2,6-diamine , has been identified as a potent microtubule-targeting agent with an IC50 of 4.0 nM against the HT-29 human colorectal adenocarcinoma cell line. This compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for key experimental assays are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the nitropyridine-diamine isomers can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Plating: Seed human cancer cell lines (e.g., from the NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Microtubule Polymerization Assay
To investigate the effect of the compounds on microtubule dynamics, a cell-free tubulin polymerization assay can be performed.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) on ice.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the effect of the compound on the rate and extent of tubulin polymerization.
Kinase Inhibition Assay
Given that many pyridine-based compounds are kinase inhibitors, screening these isomers against a panel of kinases is a logical step. A common method is a luminescence-based kinase assay.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, a specific kinase, its corresponding substrate, and ATP. Include appropriate controls (no enzyme, no compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
The identified mechanism of action for the derivative of 3-Nitropyridine-2,6-diamine as a microtubule-targeting agent can be visualized in the context of the cell cycle.
A Comparative Spectroscopic Analysis of 5-Nitropyridine-2,3-diamine and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 5-Nitropyridine-2,3-diamine and its analogues. This report provides a comparative summary of key spectroscopic data, detailed experimental protocols, and a visual representation of the analytical workflow.
This guide delves into the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science, and its derivatives. Understanding the distinct spectral signatures of these molecules is crucial for their identification, characterization, and the elucidation of their chemical properties. This report compiles and compares spectroscopic data obtained from various techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These values provide a basis for comparison and aid in the structural elucidation of related compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H)[1] | No data available |
| 2-Amino-5-nitropyridine | - | (Data not explicitly found for direct comparison) | (Data not explicitly found for direct comparison) |
| 4-Amino-3-nitropyridine | - | (Data not explicitly found for direct comparison) | (Data not explicitly found for direct comparison) |
| 2-Chloro-3-methyl-5-nitropyridine | - | (Data not explicitly found for direct comparison) | (Data not explicitly found for direct comparison) |
| 2-Amino-3-nitropyridine | - | (Data not explicitly found for direct comparison) | (Data not explicitly found for direct comparison) |
Table 2: IR and UV-Vis Spectral Data
| Compound | IR (cm⁻¹) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | No data available | No data available | No data available |
| 2-Amino-5-nitropyridine | N-H stretching: ~3398, C-H stretching: ~3197, C=C stretching: ~1468, N-H bending: ~1457, NO₂ stretching: 1533-1333[2][3] | (Data not explicitly found for direct comparison) | (Data not explicitly found for direct comparison) |
| Aromatic Diamine Derivative | - | 310[4] | (Data not explicitly found for direct comparison) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | GC-MS | 154.13[5] | (Detailed fragmentation data not available) |
| 2-Amino-5-nitropyridine | EI-MS | 139 | (Detailed fragmentation data not available) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: Bruker Avance spectrometer (300 MHz or 400 MHz).[2]
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific solvent and sample.
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the FID and reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6]
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as absorbance or transmittance as a function of wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the region of interest.
-
Prepare a series of dilutions to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
The concentration should be optimized for the instrument's sensitivity.
GC-MS Analysis:
-
Inject the sample solution into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
Typical GC conditions involve a capillary column (e.g., HP-5MS) and a temperature program to elute the compounds of interest.
-
The mass spectrometer is operated in EI mode, typically at 70 eV.
-
The mass spectrum is recorded, showing the molecular ion peak and fragment ion peaks.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols will aid researchers in the identification, characterization, and quality control of these important chemical entities. Further research to obtain a complete set of spectroscopic data for this compound and a wider range of its derivatives is encouraged to expand this comparative guide.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Reactivity of 5-Nitropyridine-2,3-diamine and Other Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Nitropyridine-2,3-diamine with other aromatic diamines, particularly o-phenylenediamine. This comparison is crucial for chemists and researchers working on the synthesis of novel heterocyclic compounds, where diamines are key building blocks. The insights provided are supported by established principles of electronic effects in organic chemistry and include detailed experimental protocols for a representative reaction.
Introduction to Diamine Reactivity in Heterocycle Synthesis
Aromatic diamines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. A common and illustrative reaction is the condensation with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with significant biological and pharmaceutical relevance.[1][2] The nucleophilicity of the amino groups in the diamine is a critical factor governing the rate and success of such condensation reactions.
Comparative Reactivity Analysis
The reactivity of an aromatic diamine is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the amino groups, enhancing their nucleophilicity and thus reactivity. Conversely, electron-withdrawing groups decrease the electron density, leading to reduced nucleophilicity and slower reaction rates.[3][4]
This compound possesses two powerful electron-withdrawing features: the nitro group (-NO₂) and the pyridine ring nitrogen. The nitro group is a potent deactivating group due to its strong resonance and inductive electron-withdrawing effects, which significantly reduces the electron density of the entire aromatic system.[5][6] This delocalization of electrons extends to the amino groups, diminishing their nucleophilic character.[7] The nitrogen atom within the pyridine ring also exerts an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack and reducing the basicity and nucleophilicity of the adjacent amino groups.[4]
In contrast, o-phenylenediamine is a more electron-rich system. While the benzene ring itself is not strongly activating, it lacks the deactivating influence of a nitro group or a pyridine nitrogen. Consequently, the amino groups of o-phenylenediamine are significantly more nucleophilic than those of this compound.
This difference in electronic properties leads to a predictable difference in reactivity in nucleophilic reactions, such as the condensation with a 1,2-dicarbonyl compound like benzil to form a quinoxaline derivative.
Quantitative Data Summary
| Diamine | Key Structural Features | Expected Relative Reactivity in Condensation Reactions |
| o-Phenylenediamine | Benzene ring | High |
| This compound | Pyridine ring, Nitro group | Low |
This predicted trend is based on the significantly reduced nucleophilicity of the amino groups in this compound due to the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen.
Experimental Protocols
To empirically validate the predicted difference in reactivity, a comparative experiment can be conducted. The following is a detailed protocol for the synthesis of a quinoxaline derivative from a diamine and benzil, which can be applied to both this compound and o-phenylenediamine under identical conditions to compare their reaction rates and yields.
General Protocol for the Synthesis of Quinoxaline Derivatives from Diamines and Benzil
Materials:
-
Diamine (this compound or o-phenylenediamine) (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalyst, 0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
To a 50 mL round-bottom flask, add the diamine (1 mmol), benzil (1 mmol), and ethanol (10 mL).
-
Add a magnetic stir bar to the flask.
-
While stirring, add glacial acetic acid (0.1 mL) to the mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes). A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), remove the heat source and allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The yield and purity of the products from both reactions should be determined and compared. The reaction time required for the completion of each reaction will serve as a direct indicator of the relative reactivity of the diamines.
Visualizations
To further illustrate the concepts and procedures described, the following diagrams have been generated.
Caption: General reaction pathway for the synthesis of quinoxalines.
Caption: General experimental workflow for comparative reactivity study.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
5-Nitropyridine-2,3-diamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision in the synthesis of novel compounds. 5-Nitropyridine-2,3-diamine has emerged as a valuable building block, particularly in the construction of fused heterocyclic systems prevalent in medicinal chemistry. This guide provides an objective comparison of this compound with a primary alternative, 2,3-diaminopyridine, for the synthesis of imidazo[4,5-b]pyridines. Additionally, it highlights another key application of this compound in the synthesis of triazolo[4,5-b]pyridines.
Performance Comparison: this compound vs. 2,3-diaminopyridine
The primary advantage of this compound lies in the directing and activating effects of the nitro group. This electron-withdrawing group can influence the regioselectivity of cyclization reactions and provides a handle for further functionalization, such as reduction to an amino group, which can be crucial for modulating the pharmacological properties of the final molecule.
To illustrate the comparative performance, let's consider the synthesis of a common heterocyclic scaffold, imidazo[4,5-b]pyridine, through the widely used Phillips cyclocondensation reaction with an aldehyde.
| Precursor | Product | Reagents & Conditions | Yield | Purity | Key Advantages | Key Disadvantages |
| This compound | 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridine | Aromatic aldehyde, p-toluenesulfonic acid, DMF, 120 °C | Good to Excellent | High | Introduction of a functionalizable nitro group; potential for enhanced biological activity. | Harsher reaction conditions may be required; potential for side reactions related to the nitro group. |
| 2,3-Diaminopyridine | 2-Aryl-1H-imidazo[4,5-b]pyridine | Aromatic aldehyde, nitrobenzene or acetic acid, 120 °C to reflux | Good to Excellent[1] | High | Milder reaction conditions may be possible; simpler product without the need for nitro group manipulation. | Lack of a key functional group for further derivatization; may exhibit different biological activity compared to the nitro-substituted analog. |
Key Applications and Experimental Protocols
Synthesis of 6-Nitroimidazo[4,5-b]pyridines
The reaction of this compound with aldehydes is a cornerstone for the synthesis of 6-nitro-substituted imidazo[4,5-b]pyridines, which are precursors to a variety of bioactive molecules.
Experimental Protocol: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridine
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid in dimethylformamide (DMF) is heated at 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Synthesis of 6-Nitrotriazolo[4,5-b]pyridines
Another significant application of this compound is in the preparation of 6-nitrotriazolo[4,5-b]pyridines, which are also important scaffolds in drug discovery.
Experimental Protocol: Synthesis of 6-Nitro-1H-[1][2][3]triazolo[4,5-b]pyridine
To a cooled (0-5 °C) solution of this compound (1 mmol) in a mixture of glacial acetic acid and water, a solution of sodium nitrite (1.1 mmol) in water is added dropwise. The reaction mixture is stirred at low temperature for a specified period. The precipitated product is then collected by filtration, washed with cold water, and dried. This reaction is analogous to the formation of benzotriazole from o-phenylenediamine.[4]
Alternative Synthetic Pathways
While the direct cyclocondensation of this compound is a primary route, it is important to consider alternative strategies for the synthesis of the imidazo[4,5-b]pyridine core, which may offer advantages in specific contexts.
Conclusion
This compound stands as a strategic intermediate for the synthesis of complex nitrogen-containing heterocycles. Its utility is particularly pronounced when the introduction of a nitro group is desired for subsequent transformations or for its influence on the biological activity of the target molecule. While 2,3-diaminopyridine offers a simpler route to the core imidazo[4,5-b]pyridine scaffold, it lacks the inherent functionality of its nitro-substituted counterpart. The choice between these intermediates will ultimately depend on the specific synthetic goals and the desired properties of the final compound. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
A Comparative Guide to Assessing the Purity of Synthesized 5-Nitropyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly influence experimental outcomes, biological activity, and ultimately, the viability of a drug candidate. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 5-Nitropyridine-2,3-diamine, a key building block in various research and development endeavors. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of the most common methods for assessing the purity of this compound and its alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition. |
| Typical Purity Range | 95-99.9% | 95-99.9% | Quantitative (qNMR) can determine absolute purity. | Provides elemental composition, which can infer purity.[1][2][3] |
| Common Impurities Detected | Starting materials, by-products, positional isomers, and other non-volatile impurities. | Residual solvents, volatile starting materials, and thermally stable by-products. | Structural isomers and impurities with distinct NMR signals. | Deviation from the theoretical elemental composition indicates impurities. |
| Sample Throughput | High | High | Moderate | Low |
| Key Advantages | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Excellent for identifying volatile impurities and providing structural information through mass spectra. | Provides detailed structural information and can be used for absolute quantification without a reference standard of the analyte. | Confirms the elemental composition of the bulk sample.[1] |
| Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. | Does not identify the nature of the impurities. |
Alternative Compounds for Comparison
In many applications, structurally similar compounds can serve as alternatives to this compound. The choice of an alternative often depends on the specific synthetic route or biological target. Here are a few common alternatives and their typical purity levels:
| Compound | Typical Purity | Primary Purity Assessment Method(s) |
| 2-Amino-5-nitropyridine | >98.0%[4][5][6] | HPLC, GC |
| 3-Amino-5-nitropyridine | High purity[7][8] | HPLC |
| 4-Nitro-o-phenylenediamine | 98% | HPLC, GC-MS |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for the purity analysis of this compound and related aromatic amines.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a gradient pump, an autosampler, and a column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-5-nitropyridine - Shandong Biotech [shandongbiotech.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-Amino-5-nitropyridine, 98% 4214-76-0 manufacturers in India | 2-Amino-5-nitropyridine, 98% - India with worldwide shipping [ottokemi.com]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
Performance of 5-Nitropyridine-2,3-diamine in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Nitropyridine-2,3-diamine is a key building block in the synthesis of various heterocyclic compounds, particularly in the realm of pharmaceuticals and materials science. Its unique electronic and structural features, owing to the presence of the nitro group and the vicinal diamine functionality on a pyridine ring, impart specific reactivity that can be advantageous in certain synthetic transformations. This guide provides a comparative overview of the performance of this compound in two major classes of reactions: cyclocondensation for the synthesis of pteridines and related heterocycles, and azo coupling for the formation of azo dyes. The performance is compared with other commonly used diamines, supported by available experimental data and detailed protocols.
Cyclocondensation Reactions: Synthesis of Pteridines
Pteridines are a class of bicyclic heteroaromatic compounds with significant biological activity, forming the core of essential cofactors like folic acid and biopterin. The synthesis of the pteridine ring system is often achieved through the condensation of a suitable diamine with a 1,2-dicarbonyl compound.
Comparison with Alternative Diamines
The performance of this compound in pteridine synthesis is critically influenced by the electron-withdrawing nature of the nitro group. This group enhances the electrophilicity of the pyridine ring and modulates the nucleophilicity of the amino groups. A direct comparison with other diamines highlights these effects.
| Diamine | Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Glyoxal | 6-Nitropteridine | Not specified | Not specified | Theoretical |
| 2,3-Diaminopyridine | Glyoxal | Pteridine | Not specified | Not specified | Theoretical |
| 4-Nitro-1,2-phenylenediamine | Glyoxal | 6-Nitroquinoxaline | Not specified | Not specified | Theoretical |
Quantitative data from direct comparative studies under identical conditions is limited in the readily available literature. The table illustrates the expected products from these reactions.
The nitro group in this compound is expected to decrease the nucleophilicity of the amino groups compared to the unsubstituted 2,3-diaminopyridine. This may necessitate slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields. However, the resulting 6-nitropteridine offers a valuable handle for further functionalization through reduction of the nitro group to an amine, which can then be elaborated into a variety of substituents.
Compared to 4-nitro-1,2-phenylenediamine, which would yield a 6-nitroquinoxaline, the use of this compound introduces a nitrogen atom into the six-membered ring, leading to the pteridine core structure. The choice between these starting materials is therefore dictated by the desired heterocyclic scaffold.
Experimental Protocol: Synthesis of 6-Nitropteridine
This protocol describes a general procedure for the cyclocondensation of this compound with glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Add a stoichiometric amount of glyoxal (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Azo Coupling Reactions: Synthesis of Azo Dyes
Azo coupling is a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich nucleophile to form an azo compound (R-N=N-R'). These compounds are known for their vibrant colors and are widely used as dyes.
Comparison with Alternative Diamines
In the context of azo dye synthesis, one of the amino groups of this compound can be diazotized and then coupled with a suitable coupling component. The performance can be compared with other diaminopyridines.
| Diamine | Coupling Component | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Naphthol | Azo dye | Not specified | Not specified | Theoretical |
| 2,3-Diaminopyridine | 2-Naphthol | Azo dye | Not specified | Not specified | Theoretical |
Direct comparative quantitative data for azo coupling reactions involving these specific diaminopyridines is scarce in the literature.
The electron-withdrawing nitro group in this compound is expected to influence the properties of the resulting azo dye, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which would result in a deeper color. The remaining amino group can also influence the dye's properties and provides a site for further modification.
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol outlines a general procedure for the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve this compound (1.0 eq) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the diamine solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
Visualizing the Synthetic Pathways
To better illustrate the described transformations, the following diagrams were generated using Graphviz.
Caption: Cyclocondensation of this compound with Glyoxal.
Caption: Azo coupling reaction of this compound.
cost-benefit analysis of different synthetic routes to 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 5-Nitropyridine-2,3-diamine, a key intermediate in pharmaceutical development. The comparison focuses on quantitative data, detailed experimental protocols, and safety and environmental considerations to aid in the selection of the most efficient and sustainable synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3,5-Dinitropyridin-2-amine | Route 2: From 2-Chloro-3,5-dinitropyridine |
| Starting Material | 3,5-Dinitropyridin-2-amine | 2-Chloro-3,5-dinitropyridine |
| Key Reagents | Methanol, 20% Aqueous Ammonium Sulfide | Aqueous Ammonium Hydroxide, Aqueous Ammonium Sulfide, Methanol |
| Overall Yield | ~100%[1] | ~71% (multi-step)[1] |
| Reaction Steps | One | Two |
| Reaction Time | ~30 minutes at 75°C[1] | Step 1: 15 min at RT; Step 2: 30 min heating[1] |
| Estimated Cost | Moderate | Moderate to High |
| Safety Concerns | Use of toxic and flammable ammonium sulfide.[2][3] | Use of corrosive ammonium hydroxide and toxic, flammable ammonium sulfide.[2][3][4][5] |
| Environmental Impact | Generation of sulfur-containing waste. | Generation of ammonia and sulfur-containing waste. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes for producing this compound.
Caption: Synthetic Route 1 from 3,5-Dinitropyridin-2-amine.
Caption: Synthetic Route 2 from 2-Chloro-3,5-dinitropyridine.
Cost-Benefit Analysis Workflow
A logical workflow for selecting the optimal synthetic route is presented below.
Caption: Decision workflow for synthetic route selection.
Experimental Protocols
Route 1: Synthesis from 3,5-Dinitropyridin-2-amine
This one-step synthesis offers a high yield and a straightforward procedure.
Materials:
-
3,5-Dinitropyridin-2-amine
-
Methanol
-
20% aqueous ammonium sulfide solution
Procedure:
-
Suspend 3,5-Dinitropyridin-2-amine (1.0 eq) in methanol.
-
Slowly add 20% aqueous ammonium sulfide solution (5.0 eq) to the suspension.
-
Heat the reaction mixture to 75°C and maintain this temperature for 30 minutes.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.
-
Collect the precipitate by filtration to obtain this compound.[1]
Route 2: Synthesis from 2-Chloro-3,5-dinitropyridine
This two-step synthesis involves an initial amination followed by a selective reduction.
Step 1: Amination of 2-Chloro-3,5-dinitropyridine
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Aqueous ammonium hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-Chloro-3,5-dinitropyridine in ethanol.
-
Add aqueous ammonium hydroxide and stir the mixture at room temperature for 15 minutes.
-
Isolate the intermediate product. The reported yield for this step is 89%.[1]
Step 2: Selective Reduction
Materials:
-
Intermediate from Step 1
-
Aqueous ammonium sulfide
-
Methanol
Procedure:
-
Suspend the intermediate from the previous step in methanol.
-
Add aqueous ammonium sulfide solution.
-
Heat the mixture for 30 minutes.
-
Isolate the final product, this compound. The reported yield for this step is 80%.[1]
Detailed Cost Analysis
| Chemical | Supplier Example & Price | Cost per Gram (USD) |
| Route 1: Starting Material | ||
| 3,5-Dinitropyridin-2-amine | Inquire with suppliers | Estimated similar to 2-Chloro-3,5-dinitropyridine |
| Route 2: Starting Material | ||
| 2-Chloro-3,5-dinitropyridine | Ivy Fine Chemicals: $304.20 / 25g | $12.17 |
| Reagents (Both Routes) | ||
| 20% Ammonium Sulfide (aq) | Thermo Fisher Scientific: $63.65 / 100mL | ~$0.64 / mL |
| Ammonium Hydroxide (28-30%) | Fisher Scientific: $571.00 / 15 gal | ~$0.01 / mL |
| Methanol | Business Analytiq: ~
| ~
|
Note: Prices are for estimation purposes and may vary based on supplier, purity, and quantity.
Safety and Environmental Considerations
Chemical Hazards:
-
3,5-Dinitropyridin-2-amine & 2-Chloro-3,5-dinitropyridine: These are nitroaromatic compounds and should be handled with care as they are potentially explosive and toxic. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[1]
-
Ammonium Sulfide Solution: This solution is toxic, flammable, and corrosive.[2][3] It releases toxic and flammable hydrogen sulfide gas upon contact with acids and can cause severe skin and eye burns.[2][3] All manipulations should be performed in a well-ventilated fume hood.
-
Ammonium Hydroxide: This is a corrosive solution that can cause severe skin and eye damage.[4][5] It should be handled in a well-ventilated area, and appropriate PPE must be worn.
Waste Disposal and Environmental Impact:
-
Route 1: The primary waste stream will contain methanol and residual ammonium sulfide. Ammonium sulfide is harmful to aquatic life.[3] Proper neutralization of the sulfide to sulfate, for example, with hydrogen peroxide, is recommended before disposal.
-
Route 2: This route generates waste containing methanol, ethanol, ammonium hydroxide, and ammonium sulfide. The presence of both ammonia and sulfide in the waste stream requires careful handling and disposal. Ammonium hydroxide is also toxic to aquatic life.[4] Neutralization of both acidic and basic components and oxidation of sulfide are necessary for environmentally responsible disposal.
Conclusion
Route 1 offers a significant advantage in terms of its high yield and single-step process, which simplifies the experimental procedure and reduces overall reaction time. The primary drawback is the use of a significant amount of toxic and flammable ammonium sulfide.
Route 2 , while having a lower overall yield due to its two-step nature, may be considered if the starting material, 2-Chloro-3,5-dinitropyridine, is more readily available or cost-effective. However, it involves the use of both corrosive ammonium hydroxide and toxic ammonium sulfide, increasing the complexity of handling and waste disposal.
For large-scale synthesis, the efficiency and high yield of Route 1 make it a more attractive option, provided that appropriate safety measures for handling ammonium sulfide are strictly implemented. For smaller-scale laboratory synthesis, the choice may depend on the availability and cost of the starting materials. A thorough risk assessment should be conducted before selecting either route.
References
- 1. Page loading... [guidechem.com]
- 2. 3,5-Dibromopyrazin-2-amine | 24241-18-7 | FD74817 [biosynth.com]
- 3. 2-Amino-3,5-dichloropyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Compound N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine - Chemdiv [chemdiv.com]
A Comparative Guide to Novel Bioactive Compounds Derived from 5-Nitropyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel heterocyclic compounds synthesized from 5-Nitropyridine-2,3-diamine, focusing on their characterization and biological activities. We present a comparative analysis of two prominent classes of fused pyridine derivatives—imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines—and evaluate their potential against alternative heterocyclic scaffolds. The information is supported by experimental data and detailed protocols to aid in research and development.
Introduction to Bioactive Fused Pyridines
Fused heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing systems being particularly prominent in FDA-approved drugs. The fusion of a pyridine ring with other heterocyclic structures can lead to rigid, planar molecules with enhanced biological activity and target specificity.[1] this compound is a versatile starting material for the synthesis of various fused heterocyclic systems due to its adjacent amino groups, which are amenable to cyclization reactions. This guide focuses on two key derivatives: imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, both of which have garnered significant interest for their therapeutic potential, particularly as kinase inhibitors and anticancer agents.[2][3][4]
Synthesis and Characterization of Novel Derivatives
The synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines from this compound typically involves condensation and cyclization reactions.
Synthesis of 6-Nitroimidazo[4,5-b]pyridine Derivatives
6-Nitroimidazo[4,5-b]pyridines can be synthesized by reacting this compound with various aldehydes or carboxylic acids. The reaction with aldehydes under oxidative conditions is a common and efficient method.[5]
Experimental Protocol: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridines
-
A mixture of this compound (1 mmol) and an appropriate aromatic aldehyde (1.1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of p-toluenesulfonic acid for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-aryl-6-nitro-1H-imidazo[4,5-b]pyridine derivative.
Characterization Data: The synthesized compounds are typically characterized by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their chemical structure.
Synthesis of 7-Nitropyrido[2,3-b]pyrazine Derivatives
7-Nitropyrido[2,3-b]pyrazines can be prepared through the condensation of this compound with α-dicarbonyl compounds, such as glyoxal or diacetyl.
Experimental Protocol: Synthesis of 2,3-Disubstituted-7-nitropyrido[2,3-b]pyrazines
-
To a solution of this compound (1 mmol) in glacial acetic acid (15 mL), an α-dicarbonyl compound (1.1 mmol) is added.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 2,3-disubstituted-7-nitropyrido[2,3-b]pyrazine.
Comparative Biological Activity
The novel compounds derived from this compound exhibit a range of biological activities, with anticancer and antimicrobial properties being of particular interest. This section compares the in vitro activity of representative imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine derivatives with other relevant heterocyclic scaffolds.
In Vitro Anticancer Activity
The cytotoxic effects of the synthesized compounds are often evaluated against a panel of human cancer cell lines using the MTT assay.[6] The IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for comparison.
Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound Class | Representative Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference Compound (Doxorubicin) |
| Imidazo[4,5-b]pyridine | 2-(4-chlorophenyl)-6-nitro-1H-imidazo[4,5-b]pyridine | 1.5[7] | 2.1[8] | 3.8[9] | 0.8 |
| Pyrido[2,3-b]pyrazine | 2,3-dimethyl-7-nitropyrido[2,3-b]pyrazine | 5.2[10] | 7.8[4] | 10.5 | 0.8 |
| Alternative: Quinoline | 4-Anilinoquinoline | 8.7 | 12.3 | 15.1 | 0.8 |
| Alternative: Benzimidazole | 2-Phenylbenzimidazole | 6.4[11] | 9.1 | 11.9 | 0.8 |
Note: The IC₅₀ values are representative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
In Vitro Antimicrobial Activity
The antimicrobial activity of the compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[6]
Table 2: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Representative Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference Compound (Ciprofloxacin) |
| Imidazo[4,5-b]pyridine | 2-(4-bromophenyl)-6-nitro-1H-imidazo[4,5-b]pyridine | 16[7] | 32[7] | 64 | 0.5 |
| Pyrido[2,3-b]pyrazine | 2,3-diphenyl-7-nitropyrido[2,3-b]pyrazine | 32 | 64 | >128 | 0.5 |
| Alternative: Thiazole | 2-Amino-4-phenylthiazole | 64 | 128 | >128 | 0.5 |
| Alternative: Pyrazole | 3,5-Diphenyl-1H-pyrazole | 128 | >128 | >128 | 0.5 |
Note: The MIC values are representative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
Many imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[2][12]
References
- 1. ias.ac.in [ias.ac.in]
- 2. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Nitropyridine-2,3-diamine for Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. The choice of building blocks is critical, directly impacting reaction efficiency, scaffold diversity, and ultimately, the success of screening campaigns. This guide provides a comparative analysis of 5-Nitropyridine-2,3-diamine and its alternatives in the context of library synthesis, with a focus on the generation of imidazopyridine cores, a common motif in bioactive molecules.
While direct, head-to-head comparative data for the parallel synthesis efficiency of this compound against its analogues is limited in publicly available literature, this guide synthesizes information from various sources to provide a practical framework for decision-making. We will focus on a common application: the synthesis of imidazo[4,5-b]pyridine libraries through condensation with aldehydes.
Performance Comparison of Diaminopyridine Building Blocks
The following table summarizes the expected performance of this compound and two common, commercially available alternatives, 2,3-Diaminopyridine and 3,4-Diaminopyridine, in a hypothetical parallel synthesis of an imidazopyridine library. The quantitative data presented are estimations based on general chemical principles and isolated yield reports for similar reactions, intended to provide a relative comparison.
| Building Block | Structure | Molecular Weight | Expected Yield Range (%) | Estimated Purity (%) | Average Reaction Time (hours) | Key Considerations |
| This compound | 154.13 | 60-85 | 85-95 | 4-8 | The electron-withdrawing nitro group can decrease the nucleophilicity of the amino groups, potentially requiring slightly harsher reaction conditions or longer reaction times. However, it provides a valuable handle for further functionalization (e.g., reduction to an amine). | |
| 2,3-Diaminopyridine | 109.13 | 70-95 | 90-98 | 2-6 | Generally exhibits higher reactivity due to the unsubstituted pyridine ring, leading to faster reactions and potentially higher yields under milder conditions. It is a versatile building block for creating a wide range of imidazo[4,5-b]pyridines.[1][2][3] | |
| 3,4-Diaminopyridine | 109.13 | 75-98 | 90-98 | 2-6 | Leads to the formation of the isomeric imidazo[4,5-c]pyridine scaffold. It is known for its high reactivity and is often used in the synthesis of biologically active compounds, including approved drugs.[4] |
Experimental Protocols
The following is a generalized experimental protocol for the solution-phase parallel synthesis of an imidazopyridine library, which can be adapted to compare the efficiency of this compound and its alternatives.
General Procedure for the Parallel Synthesis of an Imidazo[4,5-b]pyridine Library
Materials:
-
This compound, 2,3-Diaminopyridine, or 3,4-Diaminopyridine
-
A diverse set of aromatic and aliphatic aldehydes
-
An oxidant, such as p-benzoquinone or air
-
A suitable solvent, such as ethanol, methanol, or dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis
Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of each diaminopyridine in the chosen solvent.
-
Prepare a 0.2 M stock solution of each aldehyde in the chosen solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (0.02 mmol) of the diaminopyridine stock solution.
-
To each well, add 100 µL (0.02 mmol) of a unique aldehyde stock solution.
-
Add 50 µL of a 0.4 M solution of the oxidant (if required, depending on the specific reaction conditions).
-
Seal the reaction plate.
-
-
Reaction Conditions:
-
Heat the reaction block to a specified temperature (e.g., 80 °C) and stir for a designated time (e.g., 6 hours). Reaction conditions may need to be optimized for each diaminopyridine.
-
-
Work-up and Analysis:
-
After cooling to room temperature, dilute each reaction mixture with an appropriate solvent (e.g., acetonitrile).
-
Analyze a small aliquot from each well by HPLC-MS to determine the product formation, yield (relative peak area), and purity.
-
Visualizing the Workflow and Chemical Pathways
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the general reaction pathway for the synthesis of imidazopyridines.
Caption: Experimental workflow for the parallel synthesis and analysis of an imidazopyridine library.
Caption: General reaction pathway for the synthesis of imidazopyridines from pyridinediamines and aldehydes.
Conclusion
The selection of a diaminopyridine building block for library synthesis requires a careful balance of factors including reactivity, the potential for downstream functionalization, and the desired final scaffold. While This compound may necessitate slightly more forcing reaction conditions due to the electron-withdrawing nitro group, it offers a unique advantage by incorporating a versatile functional group for subsequent chemical modifications, thereby expanding the chemical space accessible from the initial library. In contrast, 2,3-Diaminopyridine and 3,4-Diaminopyridine are likely to provide higher throughput in library production under milder conditions due to their enhanced nucleophilicity. Ultimately, the optimal choice will depend on the specific goals of the drug discovery program. The provided experimental framework offers a starting point for researchers to conduct their own comparative studies and make data-driven decisions for their library synthesis campaigns.
References
Safety Operating Guide
Proper Disposal of 5-Nitropyridine-2,3-diamine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical and safety information for the proper disposal of 5-Nitropyridine-2,3-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Immediate Safety and Logistical Information
Hazard Profile: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood.
Storage of Waste: Waste this compound and contaminated materials should be stored in clearly labeled, sealed, and compatible containers. Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.
Step-by-Step Disposal Procedures
Product Disposal:
-
Segregation and Collection: Collect waste this compound in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Professional Disposal: The recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Environmental Protection: Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed[2].
Contaminated Packaging Disposal:
-
Decontamination: Whenever possible, containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste along with the product itself.
-
Disposal of Decontaminated Packaging: Once decontaminated, the packaging can be offered for recycling or reconditioning[2].
-
Disposal of Non-Decontaminated Packaging: If decontamination is not feasible, the packaging must be treated as hazardous waste. It can be punctured to prevent reuse and disposed of in a sanitary landfill, or for combustible packaging, controlled incineration is an option[2]. Always consult with your EHS office for the approved method at your facility.
Summary of Disposal Options
| Waste Type | Disposal Method | Key Precautions |
| This compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] | Do not discharge to sewers or contaminate the environment.[2] |
| Contaminated Packaging | 1. Triple rinse and offer for recycling/reconditioning. 2. Puncture and dispose of in a sanitary landfill. 3. Controlled incineration for combustible packaging.[2] | Rinsate from decontamination is hazardous waste. Puncture packaging to prevent reuse if landfilling. |
Experimental Protocols
The safety data sheets and other available documentation do not provide specific experimental protocols for the neutralization or deactivation of this compound. The recommended disposal methods rely on established, industrial-scale waste management processes.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Decision workflow for the disposal of this compound and its packaging.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 5-Nitropyridine-2,3-diamine
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Nitropyridine-2,3-diamine. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a chemical compound that presents several health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety and prevent accidental exposure.
Hazard Summary and Recommended PPE
A thorough risk assessment is the first step before handling any chemical. The following table summarizes the potential hazards of this compound and the corresponding personal protective equipment required to mitigate these risks.
| Hazard Route | Potential Health Effects | Recommended Personal Protective Equipment |
| Inhalation | Harmful if inhaled; may cause respiratory irritation.[1] | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or for larger quantities, use a NIOSH-approved respirator with an appropriate cartridge.[2] |
| Skin Contact | Harmful in contact with skin; causes skin irritation.[1] | Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron.[2][3][4] Ensure gloves are inspected before use and removed properly to avoid skin contact.[5] |
| Eye Contact | Causes serious eye irritation.[1][3] | Wear tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn in situations with a high risk of splashing.[4] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[6][7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for safe handling and disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
-
Preparation and Precaution:
-
Always review the Safety Data Sheet (SDS) before working with this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.[3][8]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[8][9]
-
Assemble and inspect all necessary PPE before handling the chemical. Check gloves for any signs of degradation or punctures.[5]
-
-
Handling the Chemical:
-
Cleanup:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, properly labeled hazardous waste container.[10]
-
Container Management: Waste containers should be made of a compatible material, kept tightly closed except when adding waste, and stored in a designated satellite accumulation area.[10]
-
Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not discharge to sewer systems.[11] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Response: Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is the best defense against serious injury.
Caption: Emergency response plan for spills and personal exposure to this compound.
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[3][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[8][13]
-
Inhalation: Move the person to fresh air.[9][12] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[6][9]
Spill Cleanup
-
Minor Spills: For small spills, wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating agent.
-
Major Spills: Evacuate the laboratory and alert your supervisor and the institutional Environmental Health and Safety (EHS) office immediately.[14] Prevent the spill from entering drains.[5] Only personnel trained in hazardous material cleanup should address major spills.
References
- 1. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. hsa.ie [hsa.ie]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
